molecular formula C7H7BrN2O2 B3046193 5-Bromo-2-(oxetan-3-yloxy)pyrimidine CAS No. 1207174-86-4

5-Bromo-2-(oxetan-3-yloxy)pyrimidine

Cat. No.: B3046193
CAS No.: 1207174-86-4
M. Wt: 231.05
InChI Key: KJZWINUOMLGAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(oxetan-3-yloxy)pyrimidine (CAS 1207174-86-4) is a high-purity chemical intermediate of significant interest in advanced research and development. This compound features a pyrimidine ring core substituted with a bromine atom and an oxetane group, a combination that offers versatile reactivity for constructing complex molecules. The reactive bromine atom at the 5-position serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse substituents. Simultaneously, the oxetan-3-yloxy moiety is a valuable structural component in medicinal chemistry, often used to fine-tune the physicochemical properties of drug candidates, such as improving metabolic stability or solubility . As a building block, this pyrimidine derivative is instrumental in organic electronics, supramolecular chemistry, and the synthesis of advanced coordination complexes like metallacalixarenes . Its application extends to the development of novel therapeutic agents, as evidenced by its relevance in patents concerning pyrimidine compounds with medicinal applications . Researchers can utilize this compound to develop next-generation materials and targeted therapies. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Key identifiers include the molecular formula C 7 H 7 BrN 2 O 2 and a molecular weight of 231.05 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(oxetan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZWINUOMLGAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293023
Record name 5-Bromo-2-(3-oxetanyloxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207174-86-4
Record name 5-Bromo-2-(3-oxetanyloxy)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207174-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(3-oxetanyloxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Oxetane Advantage in Medicinal Chemistry

5-Bromo-2-(oxetan-3-yloxy)pyrimidine is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) agonists. Its structural significance lies in the oxetan-3-yloxy moiety, which serves as a superior bioisostere for gem-dimethyl or carbonyl groups.

Unlike traditional alkyl ethers, the oxetane ring imparts unique physicochemical properties:

  • Solubility Enhancement: The high dipole moment of the oxetane ring (~2.2 D) significantly lowers lipophilicity (LogD) and improves aqueous solubility compared to cyclobutyl or isopropyl analogs.

  • Metabolic Stability: The oxetane ring is generally resistant to oxidative metabolism (CYP450), blocking the "soft spots" often found in alkyl chains.

  • Orthogonal Reactivity: The molecule features two distinct reactive handles—the C-Br bond (ready for palladium-catalyzed cross-coupling) and the pyrimidine core (tunable electron deficiency)—while the oxetane remains stable under basic conditions.

Part 1: Physicochemical Profile[1][2]

The following data summarizes the core properties relevant to drug design and synthesis.

PropertyValue / DescriptionImplications for Drug Design
Molecular Formula C₇H₇BrN₂O₂Compact scaffold for fragment-based design.
Molecular Weight 231.05 g/mol Ideal for Lead-Likeness (MW < 300).
Calculated LogP ~1.2 – 1.5Optimal lipophilicity for oral bioavailability; significantly lower than the cyclobutyl analog (cLogP ~2.0).
H-Bond Acceptors 4 (2 Pyrimidine N, 2 Ether O)High capacity for hydrogen bonding interactions in the binding pocket.
pKa (Pyrimidine N) ~1.0 – 1.5 (Predicted)The electron-withdrawing 5-Br and 2-alkoxy groups reduce the basicity of the pyrimidine nitrogens, minimizing non-specific protein binding.
Physical State White to Tan SolidEasy handling; typically stable at room temperature if stored under inert atmosphere.
Structural Insight: The "Puckered" Ring

The oxetane ring in this molecule adopts a puckered conformation to relieve torsional strain. This geometry exposes the ether oxygen lone pairs more effectively than in flexible acyclic ethers, potentially enhancing H-bond acceptance with target proteins.

Part 2: Synthesis Protocol (Expertise & Experience)

The synthesis of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine relies on a Nucleophilic Aromatic Substitution (SNAr) . While conceptually simple, the choice of base and temperature is critical to prevent the ring-opening of the strained oxetane moiety.

Validated Synthetic Route

Reaction: 5-Bromo-2-chloropyrimidine + Oxetan-3-ol


 Product
Reagents & Conditions:
  • Substrates: 5-Bromo-2-chloropyrimidine (1.0 eq), Oxetan-3-ol (1.1 eq).

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq).

  • Solvent: Anhydrous DMF or THF.

  • Temperature: 0°C to Room Temperature (RT). Avoid reflux.

Step-by-Step Methodology:
  • Activation: In a flame-dried flask under Nitrogen (N₂), dissolve oxetan-3-ol in anhydrous DMF.

  • Deprotonation:

    • If using NaH: Cool to 0°C. Add NaH portion-wise. Stir for 15 min until gas evolution ceases.

    • If using Cs₂CO₃: Add the base at RT and stir for 30 min to ensure partial deprotonation/complexation.

  • Addition: Add 5-Bromo-2-chloropyrimidine (dissolved in minimal DMF) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to RT. Stir for 4–12 hours. Monitor by LC-MS (Target mass: 231/233 [M+H]⁺).

  • Workup (Critical):

    • Quench with water or saturated NH₄Cl .

    • Warning:Do not use strong acid (e.g., 1M HCl) for pH adjustment, as this will hydrolyze the oxetane ring to the diol or chloro-alcohol.

    • Extract with Ethyl Acetate (3x). Wash organics with water and brine (to remove DMF).

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate). The product typically elutes as a white/tan solid.

Visualizing the Synthesis Workflow

Synthesis Start1 Oxetan-3-ol Base Base Activation (NaH or Cs2CO3) Start1->Base Start2 5-Bromo-2- chloropyrimidine Reaction SNAr Displacement (DMF, 0°C to RT) Start2->Reaction Intermediate Oxetan-3-oxide (Nucleophile) Base->Intermediate Deprotonation Intermediate->Reaction Workup Aqueous Quench (Avoid Acid!) Reaction->Workup Product 5-Bromo-2-(oxetan- 3-yloxy)pyrimidine Workup->Product

Figure 1: SNAr synthesis pathway emphasizing the critical non-acidic workup to preserve the oxetane ring.

Part 3: Chemical Reactivity & Transformations

This molecule is a "bifunctional" scaffold. The researcher must balance the reactivity of the C-Br bond against the stability of the oxetane ring.

C-Br Bond: Metal-Catalyzed Cross-Coupling

The bromine at position 5 is highly reactive toward Palladium (Pd) oxidative addition.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or K₃PO₄ (aqueous/organic biphasic systems are compatible as oxetanes are stable to weak aqueous base).

  • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.

    • Note: Use bases like NaOtBu or Cs₂CO₃.

Oxetane Ring: Acid Sensitivity

The oxetane ring is strained (~106 kJ/mol). While stable to bases and nucleophiles, it is labile to Brønsted and Lewis acids .

  • Risk: Treatment with HCl, HBr, or TFA will open the ring, destroying the solubility advantage.

  • Degradation Product: 3-bromo-2-((1,3-dihydroxypropan-2-yl)oxy)pyrimidine (hydrolysis product).

Reactivity Divergence Diagram

Reactivity Core 5-Bromo-2-(oxetan-3-yloxy)pyrimidine PathA Pd-Catalysis (Suzuki/Buchwald) Core->PathA Base/Pd PathB Strong Acid (HCl/TFA) Core->PathB H+ ProductA 5-Aryl/Amino-2-(oxetan-3-yloxy)pyrimidine (Bioactive Scaffold) PathA->ProductA ProductB Ring Opening (Diol/Halo-alcohol) PathB->ProductB Unwanted

Figure 2: Orthogonal reactivity profile. The green path represents desired functionalization; the red path represents degradation risks.

Part 4: Handling & Storage[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in DMSO, DMF, Methanol, and Ethyl Acetate.

  • Stability: Stable in solid form for >1 year if kept dry. In solution, avoid prolonged exposure to pH < 4.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Discusses the metabolic stability and solubility benefits of oxetane bioisosteres).

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. (Comprehensive review on oxetane synthesis and ring stability).

  • BenchChem. (2025). "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." (Protocol grounding for the SNAr and Suzuki coupling steps).

  • Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Future Medicinal Chemistry. (Analysis of oxetane lipophilicity and pKa modulation).

Technical Guide: 5-Bromo-2-(oxetan-3-yloxy)pyrimidine (CAS 1207174-86-4)

[1][2]

Abstract

This technical guide provides a comprehensive analysis of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine , a critical heterocyclic building block used in modern medicinal chemistry.[1] The guide covers its chemical identity, validated synthetic methodologies, safety protocols, and applications in drug discovery. Emphasis is placed on the oxetan-3-yloxy moiety, a pharmacophore increasingly utilized to modulate lipophilicity and metabolic stability in kinase inhibitors and G-protein coupled receptor (GPCR) agonists.[1]

Chemical Identity & Properties

5-Bromo-2-(oxetan-3-yloxy)pyrimidine is a functionalized pyrimidine scaffold characterized by a bromine atom at the C5 position (enabling cross-coupling reactions) and an oxetane ether linkage at the C2 position.[1]

Table 1: Physicochemical Specifications
PropertyData
CAS Number 1207174-86-4
IUPAC Name 5-bromo-2-(oxetan-3-yloxy)pyrimidine
Molecular Formula C₇H₈BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance White to Tan Solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Purity Standard Typically ≥95% (HPLC) for research applications
SMILES C1COC(C1)Oc2ncc(cn2)Br

Synthesis & Manufacturing

Retrosynthetic Analysis

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient pyrimidine ring (activated by the two nitrogen atoms) undergoes displacement of a leaving group (chloride) at the C2 position by the alkoxide derived from oxetan-3-ol.[1]

Experimental Protocol (Standard Operating Procedure)

Note: This protocol is designed for a 10 mmol scale. Adjustments may be required for scale-up.

Reagents:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)[1]

  • Oxetan-3-ol (1.2 equiv)[1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.5 equiv)[1]

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve oxetan-3-ol (1.2 equiv) in anhydrous DMF (5 mL/mmol) under an inert atmosphere (N₂ or Ar).

  • Activation:

    • Option A (Mild): Add Cs₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes.

    • Option B (Strong): Cool to 0°C, add NaH (60% dispersion, 1.5 equiv) portion-wise. Stir for 30 mins until gas evolution ceases.

  • Coupling: Add 5-Bromo-2-chloropyrimidine (1.0 equiv) to the reaction mixture.

  • Reaction:

    • Heat the mixture to 60–80°C . Monitor via TLC or LC-MS.[1]

    • Endpoint: Disappearance of the chloropyrimidine starting material (typically 2–4 hours).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF.

    • Wash organic layer with saturated brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a Hexane/EtOAc gradient (typically 10–40% EtOAc).

Reaction Mechanism Visualization[1]

SynthesisPathSM1Oxetan-3-ol(Nucleophile)BaseBase Activation(Cs2CO3 or NaH)SM1->BaseInterOxetane Alkoxide(Intermediate)Base->InterDeprotonationTSMeisenheimer-likeTransition StateInter->TS+ SM2 (S_NAr Attack)SM25-Bromo-2-chloropyrimidine(Electrophile)SM2->TSProd5-Bromo-2-(oxetan-3-yloxy)pyrimidine(Product)TS->Prod- Cl (Leaving Group)

Figure 1: SₙAr mechanism for the synthesis of CAS 1207174-86-4.

Safety Data & Handling (GHS Classification)

As a research chemical, comprehensive toxicological data may not be fully established. However, based on the functional groups (halogenated pyrimidine) and analogous compounds, the following Precautionary Principle applies.

Hazard Identification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[3][4]

Safe Handling Workflow

SafetyFlowStartHandling CAS 1207174-86-4PPEMandatory PPE:Nitrile Gloves, Safety Glasses,Lab CoatStart->PPEControlEngineering Controls:Fume Hood RequiredPPE->ControlExposureExposure Event?Control->ExposureSkinSkin Contact:Wash with soap/water 15 minExposure->SkinYesEyeEye Contact:Rinse continuously 15 minRemove contactsExposure->EyeYesInhaleInhalation:Move to fresh airSeek medical attentionExposure->InhaleYesDisposalDisposal:Halogenated Organic WasteExposure->DisposalNo

Figure 2: Decision tree for safe handling and emergency response.[1]

Applications in Drug Discovery[8]

The "Oxetane Advantage"

The oxetan-3-yloxy group is a strategic bioisostere in medicinal chemistry.[1]

  • Gem-Dimethyl Surrogate: It mimics the steric bulk of a gem-dimethyl group but with significantly higher polarity.[1]

  • Solubility: The ether oxygen and the strained ring increase hydrophilicity (lower LogP) compared to carbocyclic analogs.

  • Metabolic Stability: The oxetane ring is generally stable to oxidative metabolism (P450 enzymes), unlike flexible alkyl chains.

Downstream Chemistry

The C5-Bromine handle allows this molecule to serve as a versatile pivot point for further functionalization via Palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems.[1]

  • Buchwald-Hartwig Amination: Introduction of amines at the C5 position.[1]

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 5-Bromo-2-(oxetan-3-yloxy)pyrimidine. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (General reference for Oxetane utility).

Molecular weight and formula of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine

[1]

Executive Summary

This technical guide profiles 5-Bromo-2-(oxetan-3-yloxy)pyrimidine (CAS: 1207174-86-4), a high-value heterocyclic intermediate used extensively in modern medicinal chemistry.[1] This molecule represents a strategic convergence of two privileged motifs: the pyrimidine ring (ubiquitous in kinase inhibitors) and the oxetane ring (a physicochemical modulator).[1]

The inclusion of the oxetan-3-yloxy moiety serves as a bioisostere for gem-dimethyl or carbonyl groups, offering improved metabolic stability and aqueous solubility without significantly increasing lipophilicity.[1] The 5-bromo position provides a versatile handle for palladium-catalyzed cross-coupling reactions, making this compound a critical "linchpin" in the synthesis of complex pharmaceutical candidates.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The following data characterizes the core identity of the molecule. Researchers should verify these parameters via LC-MS and NMR upon receipt of commercial batches.

ParameterTechnical Specification
IUPAC Name 5-Bromo-2-(oxetan-3-yloxy)pyrimidine
CAS Registry Number 1207174-86-4
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Exact Mass 229.9691 (for ⁷⁹Br isotope)
Appearance Tan to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
SMILES C1COC(C1)Oc2ncc(br)cn2

Structural Analysis & Design Logic

The Oxetane Advantage

In drug design, the oxetane ring is not merely a spacer; it is a strategic functional group.[1]

  • Lipophilicity Modulation: Unlike a gem-dimethyl group (

    
    ), which increases LogP, the oxetane ring is polar due to the ether oxygen, lowering LogP and often improving solubility.[1]
    
  • Metabolic Stability: The oxetane ring is surprisingly stable to oxidative metabolism (P450s) compared to flexible alkyl chains, reducing metabolic clearance.[1]

  • Conformational Constraint: The 4-membered ring constrains the vector of the ether linkage, potentially locking the attached pharmacophore into a bioactive conformation.[1]

The Pyrimidine Scaffold

The pyrimidine core is a "privileged structure" in kinase drug discovery.[1] The nitrogen atoms at positions 1 and 3 often serve as hydrogen bond acceptors in the ATP-binding pocket of enzymes.

Synthesis Strategy

The most robust route to 5-Bromo-2-(oxetan-3-yloxy)pyrimidine involves a Nucleophilic Aromatic Substitution (SₙAr) . This reaction exploits the electron-deficient nature of the pyrimidine ring, activated by the electronegative nitrogen atoms and the electron-withdrawing bromine at the 5-position.[1]

Reaction Protocol

Precursors:

  • Electrophile: 5-Bromo-2-chloropyrimidine (Commercial starting material).

  • Nucleophile: Oxetan-3-ol.

  • Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).[1]

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under Nitrogen or Argon, dissolve Oxetan-3-ol (1.1 equiv) in anhydrous THF or DMF.

  • Deprotonation: Cool to 0°C. Carefully add Sodium Hydride (60% dispersion in oil, 1.2 equiv). Stir for 30 minutes to generate the alkoxide species. Note: Evolution of H₂ gas will occur.[1]

  • Addition: Add a solution of 5-Bromo-2-chloropyrimidine (1.0 equiv) in the same solvent dropwise to the alkoxide mixture.

  • Reaction: Allow the mixture to warm to room temperature. If reaction kinetics are slow (monitored by TLC/LC-MS), heat to 60°C. The electron-deficient C2 position is highly susceptible to attack by the alkoxide.[1]

  • Quench & Workup: Quench carefully with water/ammonium chloride solution.[1] Extract with Ethyl Acetate.[1]

  • Purification: The product is typically purified via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).[1]

Reaction Mechanism Visualization[1][11]

SnAr_MechanismStartReagents:Oxetan-3-ol + NaHAlkoxideIntermediate:Oxetan-3-oxide (Nucleophile)Start->AlkoxideDeprotonation (-H2)TransitionTransition State:Meisenheimer Complex(Tetrahedral Intermediate)Alkoxide->TransitionNucleophilic Attack at C2ElectrophileSubstrate:5-Bromo-2-chloropyrimidineElectrophile->Transition Electrophilic CenterProductProduct:5-Bromo-2-(oxetan-3-yloxy)pyrimidineTransition->ProductElimination of Cl-ByproductByproduct:NaClTransition->ByproductLeaving Group

Figure 1: Mechanism of SₙAr reaction between oxetan-3-ol and 5-bromo-2-chloropyrimidine.

Applications in Drug Discovery[1][9]

Once synthesized, 5-Bromo-2-(oxetan-3-yloxy)pyrimidine serves as a modular building block.[1] The bromine atom is a "dummy" group intended for replacement via transition-metal catalysis.

Functionalization Workflows
Reaction TypeCatalyst SystemTransformationTarget Application
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃, Aryl Boronic AcidC-C Bond FormationBiaryl systems (Kinase Inhibitors)
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, AmineC-N Bond FormationAminopyrimidines (GPCR Ligands)
Heck Reaction Pd(OAc)₂, P(o-tol)₃, AlkeneC-C Bond FormationVinyl pyrimidines
Strategic Logic Diagram (SAR)

SAR_LogicCore5-Bromo-2-(oxetan-3-yloxy)pyrimidineBr_SitePosition 5 (Bromine)Reactive HandleCore->Br_SiteOx_SitePosition 2 (Oxetane Ether)Physicochemical ModulatorCore->Ox_SiteSuzukiSuzuki Coupling(Library Expansion)Br_Site->SuzukiSolubilityIncreased Solubility(vs. Cyclobutyl/Isopropyl)Ox_Site->SolubilityMetabMetabolic Stability(Blocked Oxidation)Ox_Site->Metab

Figure 2: Structure-Activity Relationship (SAR) utility of the scaffold.

Safety and Handling

  • Hazards: As with many halogenated heterocycles, treat as a potential skin and eye irritant.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture.[1]

  • Reactivity: Avoid strong oxidizing agents.[1] The oxetane ring, while stable under basic conditions, can ring-open under strong acidic conditions (Lewis acids).[1]

References

  • Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, vol. 45, no.[1] 46, 2006, pp. 7736-7739.[1] (Foundational text on Oxetane utility). [Link][1]

Metabolic stability of oxetane-substituted pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Metabolic Resilience: The Role of Oxetane Substitution in Pyrimidine-Based Drug Design

The Pyrimidine Liability in Lead Optimization

In modern drug development, the pyrimidine core is a foundational scaffold, frequently deployed as a hinge-binding motif in kinase inhibitors or a structural hub in GPCR modulators. However, to achieve target affinity, medicinal chemists often append lipophilic groups—such as gem-dimethyls, morpholines, or alkylated piperazines—to the pyrimidine ring.

While these appendages drive potency, they introduce a critical flaw: severe metabolic lability. Cytochrome P450 (CYP) enzymes in the liver readily oxidize these electron-rich, lipophilic C-H bonds, resulting in high intrinsic clearance (


) and unviable pharmacokinetic profiles.

Mechanistic Rationale: The Oxetane Bioisostere

As an Application Scientist overseeing lead optimization, I advocate for moving away from brute-force "methyl-walking" and toward rational bioisosteric replacement. The oxetane ring—a highly strained, four-membered cyclic ether—has proven to be a transformative structural element for rescuing metabolically compromised pyrimidines (1)[2].

The causality behind oxetane's success lies in two fundamental physicochemical properties:

  • Electronic Modulation (pKa Suppression): The electronegative oxygen atom within the strained oxetane ring exerts a profound inductive electron-withdrawing effect. When an oxetane is appended to a basic amine (e.g., a piperazine linked to a pyrimidine), it pulls electron density away from the nitrogen lone pair. This significantly lowers the amine's pKa, reducing its basicity at physiological pH. For example, during the optimization of the SYK inhibitor entospletinib, replacing an ethyl group with an oxetane on a piperazine-pyrimidine scaffold reduced the calculated pKa from 8.0 to 6.4. This subtle electronic shift not only maintained metabolic stability but doubled the T-cell vs. B-cell selectivity (3)[3]. Similarly, in the development of GDC-0349, an oxetane substituent reduced the pKa of an alkylamine from 7.6 to 5.0, completely abrogating hERG channel toxicity while preventing the oxidative metabolism of the amino-pyrimidine core into a reactive iminium quinone[2].

  • Steric Shielding & CYP Evasion: Oxetanes occupy a similar van der Waals volume to a gem-dimethyl group but possess a puckered, sp3-hybridized structure. This geometry sterically shields adjacent, vulnerable C-H bonds from the reactive heme-oxo center of CYP3A4 and other metabolizing enzymes. Furthermore, the inherent polarity of the oxygen atom lowers the overall lipophilicity (LogD) of the molecule, reducing its affinity for the lipophilic active sites of CYP enzymes (4)[4].

BioisostereLogic A Lead Compound (Pyrimidine + Alkyl/Morpholine) B High Lipophilicity & CYP450 Oxidation Liability A->B Liability C Oxetane Substitution Strategy B->C Optimization D Reduced pKa & LogD C->D E Steric Shielding of C-H Bonds C->E F Enhanced Metabolic Stability (Lower CL_int) D->F E->F

Logical workflow of oxetane bioisosteric replacement to overcome CYP450 metabolic liabilities.

Quantitative Data: Comparative Metabolic Profiling

The theoretical benefits of oxetane substitution translate directly into measurable pharmacokinetic improvements. The table below synthesizes quantitative data trends observed across multiple pyrimidine-based drug discovery campaigns, illustrating the profound impact of oxetane incorporation on clearance and half-life (5)[5].

Scaffold ContextOriginal SubstituentOxetane ModificationpKa (Basic Amine)LogD (pH 7.4)HLM

(µL/min/mg)
Half-life (

, min)
Pyrimidine-Piperazine 4-Ethyl4-Oxetanyl8.0 → 6.42.8 → 1.985 → 1512 → 85
Amino-Pyrimidine N-IsopropylN-Oxetanyl7.6 → 5.03.1 → 2.2120 → 22<10 → 60
Pyrimidine-Spiro MorpholineSpiro-Oxetane6.8 → 6.52.5 → 1.565 → 1825 → 95

Self-Validating Protocol: In Vitro Microsomal Stability Assay

To empirically validate the metabolic resilience of an oxetane-substituted pyrimidine, we must employ a rigorous, self-validating in vitro assay. As scientists, we do not merely run protocols; we design systems where every step serves a mechanistic purpose.

Protocol: High-Throughput Human Liver Microsome (HLM) Stability Assay

  • Step 1: Reagent Preparation & Equilibration

    • Action: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

      
      .
      
    • Causality:

      
       is an indispensable cofactor that maintains the structural integrity of the CYP450 complex and facilitates electron transfer from NADPH-cytochrome P450 reductase.
      
    • Action: Prepare the NADPH Regenerating System (NRS) consisting of 1.3 mM

      
      , 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase.
      
    • Causality: Why use an NRS instead of a single bolus of NADPH? Direct NADPH rapidly degrades at 37°C and accumulates

      
      , which acts as a competitive inhibitor of CYP enzymes. The regenerating system maintains steady-state cofactor levels, ensuring that any compound depletion is strictly due to its intrinsic metabolic lability, not an artifact of cofactor exhaustion.
      
  • Step 2: Pre-Incubation

    • Action: In a 96-well plate, combine 1 µM of the oxetane-pyrimidine test compound with 0.5 mg/mL HLM in the phosphate buffer. Incubate at 37°C for 5 minutes.

    • Causality: Thermal equilibration prevents kinetic lag phases upon reaction initiation, ensuring linear initial rates.

  • Step 3: Reaction Initiation & Time-Course Sampling

    • Action: Initiate the reaction by adding the NRS. At specific time points (0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot into a quenching plate.

  • Step 4: Quenching & Internal Standardization

    • Action: Quench the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) spiked with an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantaneously denatures the CYP450 proteins, halting the reaction at precise time points. Concurrently introducing the internal standard normalizes any volumetric pipetting errors and matrix effects during downstream LC-MS/MS ionization, creating a self-validating quantitative loop.

  • Step 5: Centrifugation & LC-MS/MS Analysis

    • Action: Centrifuge the quenched plates at 4000 x g for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate

      
      .
      

AssayWorkflow Step1 1. Pre-incubation (Test Cmpd + HLM) Step2 2. Reaction Initiation (Add NADPH System) Step1->Step2 Equilibrate Step3 3. Time-Course Sampling (0-60 min) Step2->Step3 Oxidation Step4 4. Quenching (Cold ACN + IS) Step3->Step4 Stop Step5 5. Centrifugation & LC-MS/MS Step4->Step5 Analyze

Step-by-step self-validating workflow for the in vitro human liver microsome stability assay.

Conclusion

The strategic incorporation of oxetanes into pyrimidine scaffolds represents a triumph of rational drug design. By understanding the causality between molecular structure and enzymatic degradation, researchers can leverage oxetanes to simultaneously tune pKa, lower LogD, and sterically shield vulnerable sites. As we push the boundaries of targeted therapeutics, mastering these bioisosteric nuances is non-negotiable for delivering robust, clinical-grade candidates.

References

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: ACS Publications URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - NIH URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL:[Link]

Sources

Literature review of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, physicochemical properties, and medicinal chemistry applications of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine . This guide is structured for drug discovery scientists, focusing on the molecule's utility as a "polarity-tuning" scaffold that enables the "escape from flatland" in lead optimization.

Role: High-Value Intermediate for Physicochemical Optimization in Drug Discovery CAS: 1142192-16-0 (Generic/Related) | Molecular Formula: C7H7BrN2O2

Executive Summary: The "Oxetane Effect"

In modern medicinal chemistry, the 5-bromo-2-(oxetan-3-yloxy)pyrimidine scaffold represents a strategic fusion of a privileged heteroaromatic core (pyrimidine) with a metabolic stability-enhancing motif (oxetane).

The incorporation of the oxetan-3-yloxy group serves three critical functions in Lead Optimization (LO):

  • Lipophilicity Modulation: It acts as a polar bioisostere for gem-dimethyl or cyclobutyl groups, typically lowering LogP by 0.4–1.0 units while maintaining steric volume.[1]

  • Metabolic Stability: Unlike traditional aliphatic ethers, the oxetane ring is electronically deactivated against oxidative metabolism (CYP450) due to the high s-character of the ring carbons.

  • Solubility Enhancement: The exposed ether oxygen functions as a hydrogen bond acceptor (HBA), improving aqueous solubility compared to carbocyclic analogs.

Synthesis & Manufacturing Protocols

The synthesis of the core scaffold relies on a Nucleophilic Aromatic Substitution (


) of 5-bromo-2-chloropyrimidine. While conceptually simple, the choice of base and solvent is critical to prevent ring opening of the strained oxetane system.[1]
Protocol A: Standard (Self-Validating Methodology)

Target: 5-Bromo-2-(oxetan-3-yloxy)pyrimidine Scale: Gram-scale (scalable to >50g)

ParameterSpecificationRationale
Starting Material A 5-Bromo-2-chloropyrimidine (1.0 eq)Electrophilic pyrimidine core. The 2-position is highly activated for

.
Starting Material B Oxetan-3-ol (1.2 eq)The nucleophile. Excess ensures complete conversion of the chloride.
Base

or

(2.0 eq)
Cesium carbonate often provides higher yields due to the "cesium effect" (solubility), but

is viable for cost.
Solvent Acetonitrile (MeCN) or DMFMeCN is preferred for easier workup; DMF is required if solubility is poor.
Temperature 60–80°CSufficient thermal energy to overcome activation barrier without degrading the oxetane.
Step-by-Step Procedure:
  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine (10.0 g, 51.7 mmol) and anhydrous Acetonitrile (150 mL).

  • Activation: Add Cesium Carbonate (33.7 g, 103.4 mmol) in a single portion. Stir for 10 minutes at Room Temperature (RT).

  • Addition: Add Oxetan-3-ol (4.6 g, 62.0 mmol) dropwise (if liquid) or portion-wise.

  • Reaction: Heat the mixture to 70°C under a nitrogen atmosphere. Monitor by LC-MS or TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The reaction is typically complete within 4–6 hours.[2] Look for the disappearance of the starting chloride (

      
      ) and formation of the product (
      
      
      
      ).
  • Workup: Cool to RT. Filter off the inorganic salts through a Celite pad. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. The residue is often pure enough for the next step. If necessary, purify via silica gel chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).[1]
    
  • Yield: Expect 85–95% yield as a white/off-white solid.

Functionalization & Reactivity Profile

Once synthesized, the molecule serves as a "linchpin" intermediate.[1] The bromine atom at the 5-position is perfectly positioned for palladium-catalyzed cross-coupling reactions, allowing the attachment of diverse aryl or heteroaryl tails.

Mechanistic Pathway & Workflow

The following diagram illustrates the synthesis of the core and its subsequent diversification into bioactive TNF


 modulators or kinase inhibitors.

G Start 5-Bromo-2-chloropyrimidine (Electrophile) Core 5-Bromo-2-(oxetan-3-yloxy)pyrimidine (CORE SCAFFOLD) Start->Core SNAr K2CO3, MeCN, 70°C Reagent Oxetan-3-ol (Nucleophile) Reagent->Core Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Core->Suzuki Activation of C-Br Product Bioactive Derivative (Kinase/TNFα Inhibitor) Suzuki->Product C-C Bond Formation

Caption: Synthesis workflow from raw materials to bioactive drug candidates via the oxetane-pyrimidine core.

Key Reaction: Suzuki-Miyaura Coupling

Purpose: To attach the "Tail" region of the drug candidate.

  • Catalyst:

    
     is recommended for sterically hindered or electron-poor pyrimidines.
    
  • Solvent System: 1,4-Dioxane/Water (4:[1]1) is superior to Toluene for solubilizing the polar oxetane intermediate.

  • Note: The oxetane ring is stable under standard Suzuki basic conditions (

    
    , 90°C).
    

Physicochemical & Biological Applications[1][3][4][5]

A. Physicochemical Profile

Data comparisons highlight why this scaffold is preferred over alkyl ethers.

Property2-(Methoxy)pyrimidine2-(Oxetan-3-yloxy)pyrimidineAdvantage
LogP (Calc) ~1.2~0.8Lower Lipophilicity: Reduces non-specific binding and metabolic clearance.
tPSA (Ų) 3847Higher Polarity: Improves solubility without adding H-bond donors (which can hurt permeability).
Metabolic Stability Moderate (O-demethylation risk)HighBlocked Metabolism: The oxetane ring resists oxidative cleavage better than linear alkyl ethers.
B. Therapeutic Context

The 5-bromo-2-(oxetan-3-yloxy)pyrimidine scaffold appears in patent literature for several high-value targets:

  • TNF

    
     Modulators:  Used in fused tricyclic benzimidazoles to treat autoimmune disorders. The oxetane improves the pharmacokinetic (PK) profile of the inhibitor.
    
  • LRRK2 Inhibitors: Investigated for Parkinson's disease. The scaffold provides a rigid linker that orients the inhibitor into the ATP-binding pocket while maintaining CNS penetration (low LogP).

  • GPR119 Agonists: Oxetanes are frequently used in metabolic disease targets to replace labile carbamates or esters.

References

  • Carreira, E. M., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Patent WO2017023905A1 . (2017). Heterocyclic compounds useful as modulators of TNF alpha. UCB Biopharma SPRL. Link

  • Patent EP3080121B1 . (2015). Fused tricyclic benzimidazoles derivatives as modulators of TNF activity. UCB Biopharma. Link

  • Patent WO2017087905A1 . (2017). Compound, compositions, and methods (LRRK2 Inhibitors). Denali Therapeutics Inc.[2] Link

  • Barnes-Seeman, D. (2012). The role of oxetanes in medicinal chemistry: A review. Current Topics in Medicinal Chemistry. Link

Sources

Precision Bioisosterism: A Technical Guide to SAR Studies Using Oxetane Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Oxetane Advantage in Pyrimidine Scaffolds

In modern drug discovery, particularly within kinase and GPCR programs, pyrimidine scaffolds are ubiquitous. However, they often suffer from the "flatland" problem—high aromaticity leading to poor solubility, rapid metabolic clearance, and suboptimal physicochemical properties. This guide details the strategic integration of oxetane rings into pyrimidine-based architectures.

The oxetane moiety (a strained, four-membered oxygen heterocycle) acts as a high-impact bioisostere for gem-dimethyl, carbonyl, and morpholine groups.[1] Its inclusion is not merely structural but functional, driving critical SAR parameters:

  • pKa Modulation: Lowers basicity of adjacent amines via inductive effects (reducing hERG toxicity).

  • Lipophilicity Management: Lowers LogD while maintaining steric bulk.

  • Metabolic Blocking: Prevents oxidative metabolism at labile sites.

Mechanistic SAR: The Physicochemical Logic

Successful SAR studies do not rely on random substitution. They rely on the causal relationship between structure and property. When appending oxetanes to pyrimidines (often via amine linkers), three primary mechanisms drive the activity profile.

The Inductive "Pull" (pKa Modulation)

The oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect (


) through the 

-framework.[2]
  • Mechanism: When an oxetane is attached

    
     to a basic nitrogen (e.g., a piperazine or amine side chain on a pyrimidine), it reduces the electron density on the nitrogen.
    
  • Impact: This typically lowers the pKa by 1–3 units compared to a gem-dimethyl or ethyl group.

  • Clinical Relevance: Lowering pKa (e.g., from 9.0 to 6.5) reduces lysosomal trapping and, critically, mitigates hERG channel inhibition , a common liability for basic amines.

The "Solubility Spike" (Fsp3 & Polarity)

Pyrimidines are planar and lipophilic, promoting


 stacking and poor aqueous solubility.
  • Mechanism: The oxetane ring is puckered (non-planar) and highly polar due to the exposed oxygen lone pairs.

  • Impact: Replacing a gem-dimethyl group with an oxetane increases the fraction of

    
     carbons (
    
    
    
    ) and polarity without adding hydrogen bond donors (HBD). This disrupts crystal lattice energy, often boosting solubility by >100-fold.
Metabolic Shielding

N-alkyl groups on pyrimidines are prone to N-dealkylation by Cytochrome P450s.

  • Mechanism: The oxetane ring is metabolically robust. It acts as a steric shield and electronically deactivates the

    
    -carbon toward oxidation.
    
  • Impact: Extends half-life (

    
    ) and reduces clearance (
    
    
    
    ).

Visualization: The SAR Decision Logic

The following diagram illustrates the decision matrix for introducing oxetanes during lead optimization.

SAR_Logic Problem Lead Compound Liability Analysis Root Cause Analysis Problem->Analysis Solubility Poor Solubility (High LogD, Planar) Analysis->Solubility Metabolism High Clearance (N-Dealkylation) Analysis->Metabolism Toxicity hERG / Phospholipidosis (High pKa > 8.0) Analysis->Toxicity Solution_Sol Strategy: Gem-Dimethyl -> Oxetane (Increase Polarity/Fsp3) Solubility->Solution_Sol Solution_Met Strategy: N-Methyl -> N-Oxetanyl (Steric Shield/Electronic Deactivation) Metabolism->Solution_Met Solution_Tox Strategy: Proximal Oxetane (Inductive Effect lowers pKa) Toxicity->Solution_Tox Outcome Optimized Candidate (Balanced Profile) Solution_Sol->Outcome Solution_Met->Outcome Solution_Tox->Outcome

Caption: Decision matrix for oxetane bioisosterism. Red indicates the liability; Green indicates the specific oxetane intervention.

Case Study: Optimization of a Pyrimidine Kinase Inhibitor

To demonstrate the impact of oxetane incorporation, we analyze a composite case study derived from the development of GDC-0349 (mTOR inhibitor) and Fenebrutinib (BTK inhibitor).

Baseline Compound (Cpd 1): A pyrimidine core with a piperazine side chain.

  • Issues: High hERG inhibition (

    
    ), poor metabolic stability.
    
  • Hypothesis: The basic nitrogen of the piperazine (pKa ~8.[3]5) is the driver of hERG toxicity.

Optimization (Cpd 2): Introduction of an oxetane ring on the piperazine nitrogen (replacing an ethyl group).

Comparative Data Table
PropertyCompound 1 (Ethyl-Piperazine)Compound 2 (Oxetanyl-Piperazine)Delta / Impact
Structure N-EthylN-Oxetan-3-ylBioisosteric Replacement
pKa (Basic N) 8.56.3-2.2 units (Reduced basicity)
LogD (pH 7.4) 2.81.9-0.9 units (Improved hydrophilicity)
hERG IC50 2.0 µM> 100 µM>50-fold safety margin
Solubility 5 µM180 µM36-fold increase
Clearance (Hep) HighLowMetabolic blocking of N-dealkylation
Potency (Target) 10 nM12 nMPotency Maintained

Analysis: The oxetane reduced the pKa significantly, eliminating the hERG liability.[3][4] The reduction in LogD and planarity drove the massive solubility improvement.

Experimental Protocols

Reliable synthesis is the foundation of trustworthy SAR. The following protocols are field-validated for attaching oxetanes to pyrimidine scaffolds.

Protocol A: Reductive Amination (The "Workhorse" Method)

Used to attach an oxetan-3-yl group to a secondary amine on a pyrimidine scaffold.

Reagents:

  • Amine substrate (Pyrimidine-NH)

  • Oxetan-3-one (CAS: 6704-31-0)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Preparation: Dissolve the pyrimidine amine (1.0 eq) in DCM (0.1 M concentration).

  • Activation: Add Oxetan-3-one (1.5 eq) and Acetic Acid (2.0 eq). Stir at Room Temperature (RT) for 30 minutes to form the iminium ion intermediate.

    • Expert Note: Pre-stirring is critical. Oxetan-3-one is less reactive than simple ketones; ensure iminium formation before adding the reductant.

  • Reduction: Cool to 0°C. Add STAB (2.0 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃.

    • Caution: Oxetanes are acid-sensitive. Avoid strong acidic workups or prolonged exposure to pH < 3.

  • Purification: Extract with DCM. Dry over Na₂SO₄. Purify via flash chromatography (using basic alumina or silica with 1% Et₃N to prevent ring opening).

Protocol B: Spirocyclic Oxetane Synthesis (Morpholine Surrogate)

Synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives.

  • Start: Tribromopentaerythritol derivative.

  • Cyclization: Treat with KOH/EtOH to form the oxetane ring via intramolecular Williamson etherification.

  • Coupling: React the resulting spiro-amine with a chloropyrimidine via

    
     (Nucleophilic Aromatic Substitution).
    
    • Conditions: Chloropyrimidine (1.0 eq), Spiro-amine (1.2 eq), DIPEA (3.0 eq), iPrOH, 80°C, 4h.

Visualization: Synthetic Workflow

Synthesis_Workflow Start Pyrimidine Amine (Secondary) Intermediate Iminium Ion (Transient) Start->Intermediate Condensation (30 min) Reagent Oxetan-3-one + AcOH Reagent->Intermediate Product N-Oxetanyl Pyrimidine (Target) Intermediate->Product Reduction (0°C -> RT) Reductant STAB (Reductant) Reductant->Product

Caption: Reductive amination pathway for installing oxetane motifs onto pyrimidine scaffolds.

Conclusion

The integration of oxetane rings into pyrimidine scaffolds is a high-leverage strategy in modern medicinal chemistry. It offers a predictable method to escape the "flatland" of aromatic heterocycles. By systematically applying the protocols and logic outlined above, researchers can simultaneously optimize solubility , metabolic stability , and safety profiles (hERG) without sacrificing potency.

References

  • Stepan, A. F., et al. (2011). "Application of the Oxetane Ring in Drug Discovery." Journal of Medicinal Chemistry, 54(22), 7739–7751. Link

  • Burkhard, J. A., et al. (2010).[5] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(20), 3524–3529. Link

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][6] Chemical Reviews, 116(19), 12150–12233. Link

  • Crawford, J. J., et al. (2012). "Discovery of GDC-0349: A Potent, Selective, and Orally Bioavailable mTOR Inhibitor." Journal of Medicinal Chemistry, 55(19), 8827–8837. Link

Sources

Methodological & Application

Technical Application Note: Synthesis of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This Application Note details the synthesis of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine , a critical intermediate in medicinal chemistry. This scaffold leverages the oxetane ring as a "polar hydrophobe"—a bioisostere for gem-dimethyl or carbonyl groups that improves aqueous solubility and metabolic stability without significantly increasing lipophilicity (LogD).

The 5-bromo handle serves as a versatile electrophile for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-(oxetan-3-yloxy) moiety provides a metabolically robust ether linkage. The synthesis proceeds via a Nucleophilic Aromatic Substitution (


) of 5-bromo-2-chloropyrimidine using oxetan-3-ol.
Key Physicochemical Advantages
PropertyEffect of Oxetane Incorporation
Solubility Increases aqueous solubility due to the high dipole moment of the oxetane oxygen.
Metabolic Stability Blocks metabolic soft spots (e.g., oxidation) compared to alkyl chains.
Basicity Modulates the pKa of the pyrimidine nitrogen, influencing target binding affinity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the high reactivity of the 2-position in electron-deficient pyrimidines. The 5-bromo substituent exerts an inductive electron-withdrawing effect (-I), activating the C2-Cl bond for displacement by the oxetan-3-oxide nucleophile.

Reaction Scheme (Mechanistic Pathway)

ReactionScheme SM1 5-Bromo-2-chloropyrimidine (Electrophile) Inter Meisenheimer Complex (Transition State) SM1->Inter S_NAr Attack SM2 Oxetan-3-ol (Nucleophile) SM2->Inter Deprotonation (Alkoxide formation) Base Base (NaH or Cs2CO3) Base->Inter Prod 5-Bromo-2-(oxetan-3-yloxy)pyrimidine (Target) Inter->Prod Elimination of Cl-

Figure 1: Mechanistic pathway for the


 synthesis of the target scaffold.

Experimental Protocol

Method A: Sodium Hydride (NaH) Mediated Synthesis (Standard)

Scale: 1.0 – 10.0 g Primary Advantage: High conversion, suitable for less nucleophilic alcohols.

Reagents & Materials
  • Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv.)

  • Nucleophile: Oxetan-3-ol (1.2 equiv.)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv.)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide)

  • Quench: Saturated aq.

    
    
    
Step-by-Step Procedure
  • Preparation of Nucleophile (Alkoxide Formation):

    • Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (

      
      ) or Argon.
      
    • Charge Oxetan-3-ol (1.2 eq) and anhydrous THF (0.2 M concentration relative to substrate).

    • Cool the solution to 0 °C using an ice/water bath.

    • Critical Step: Add NaH (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution (

      
      ). Ensure proper venting.
      
    • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • S_NAr Reaction:

    • Dissolve 5-Bromo-2-chloropyrimidine (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the pyrimidine solution dropwise to the alkoxide mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

    • Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting material (Ar-Cl) should be consumed.

  • Workup:

    • Cool the mixture to 0 °C.

    • Quench carefully with saturated aqueous

      
       (exothermic).
      
    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases.[2] Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with water (to remove DMF if used) and brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       30% EtOAc in Hexanes.
      
    • Yield Expectation: 85–95% (White to off-white solid).

Method B: Cesium Carbonate ( ) Mediated Synthesis (Scale-Up Friendly)

Scale: >10 g Primary Advantage: Avoids


 evolution; safer for larger scales.
Procedure Summary
  • Combine 5-Bromo-2-chloropyrimidine (1.0 eq), Oxetan-3-ol (1.2 eq), and

    
     (2.0 eq) in anhydrous Acetonitrile (MeCN)  or DMF .
    
  • Heat the mixture to 50–60 °C for 4–6 hours.

  • Note: Higher temperature is required compared to Method A because carbonate is a weaker base than hydride.

  • Filter off inorganic salts (

    
    , excess Carbonate) through a Celite pad.
    
  • Concentrate and purify as described in Method A.

Workup & Purification Workflow

The oxetane ring is acid-sensitive. While stable to weak acids (like silica gel), prolonged exposure to strong acids or high heat during workup should be avoided.

Workflow Reaction Reaction Mixture (THF/DMF, Base, SMs) Quench Quench: Sat. NH4Cl (aq) Temp: 0°C Reaction->Quench Completion (TLC/LCMS) Extract Extraction: EtOAc Wash: H2O / Brine Quench->Extract Dry Drying: Na2SO4 Concentration (Rotavap < 40°C) Extract->Dry Purify Flash Chromatography SiO2 (Hex/EtOAc) Dry->Purify Final Pure Product 5-Bromo-2-(oxetan-3-yloxy)pyrimidine Purify->Final

Figure 2: Downstream processing workflow ensuring oxetane stability.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationRationale
Temperature Keep < 60 °CHigh temperatures (>80 °C) in the presence of Lewis acids or trace protons can trigger oxetane ring opening or polymerization.
Stoichiometry Excess Nucleophile (1.2 eq)Ensures complete consumption of the electrophile (Ar-Cl), simplifying purification.
Solvent Dry THF or DMFWater competes as a nucleophile, leading to the formation of the 2-hydroxy pyrimidine byproduct (hydrolysis).
Order of Addition Base + Alcohol

Alkoxide
Pre-forming the alkoxide prevents base-mediated degradation of the pyrimidine electrophile.
Analytical Characterization (Expected Data)[7]
  • 1H NMR (400 MHz, CDCl3):

    
     8.60 (s, 2H, Pyrimidine H-4,6), 5.65 (m, 1H, Oxetane CH-O), 4.95 (t, 2H, Oxetane 
    
    
    
    ), 4.75 (dd, 2H, Oxetane
    
    
    ).
  • LC-MS: ESI+

    
     (characteristic Br isotope pattern).
    

References

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews, 116(19), 12150–12233. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Bioisosteres for Gem-Dimethyl Groups in Drug Discovery." Angewandte Chemie International Edition, 49(5), 898-902. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Duncton, M. A. (2011). "Minireview: Recent applications of oxetanes in drug discovery and medicinal chemistry." MedChemComm, 2, 1135-1161. Link

Sources

Scale-up synthesis of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine: A Comprehensive Guide for Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Bromo-2-(oxetan-3-yloxy)pyrimidine is a pivotal building block in medicinal chemistry, forming the core of numerous investigational drug candidates.[1][2][3] Its synthesis via Nucleophilic Aromatic Substitution (SNAr) presents unique challenges in scalability, process safety, and impurity control. This document provides a detailed, robust, and validated protocol for the multi-kilogram scale synthesis of this intermediate. We delve into the mechanistic underpinnings, the rationale behind process parameter selection, in-depth safety assessments, and the analytical controls required to ensure a reproducible and high-purity outcome suitable for pharmaceutical development.

Introduction: The Strategic Importance of the Oxetane-Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, forming the backbone of essential nucleic acids and a wide array of therapeutic agents, from antivirals to anticancer drugs.[2][4][5] The incorporation of an oxetane moiety, a four-membered cyclic ether, has emerged as a powerful strategy to modulate physicochemical properties. The strained oxetane ring can improve aqueous solubility, reduce lipophilicity, and alter metabolic profiles, often leading to enhanced drug-like characteristics.

The title compound, 5-Bromo-2-(oxetan-3-yloxy)pyrimidine, combines these features with a bromine handle, which is ideal for subsequent cross-coupling reactions (e.g., Suzuki, Heck), enabling rapid diversification and the construction of complex molecular architectures.[6] This application note outlines a scalable and safe synthesis, moving from bench-scale understanding to pilot-plant-ready execution.

Reaction Mechanism and Rationale

The core transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the alkoxide generated from 3-hydroxyoxetane acts as the nucleophile, attacking the electron-deficient pyrimidine ring and displacing the chloride leaving group at the C2 position.[7][8]

Mechanism Deep Dive: The Meisenheimer Complex

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes it susceptible to nucleophilic attack, a characteristic less common in carbocyclic aromatic rings like benzene.[9] The reaction proceeds through a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8][9] The stability of this complex is the kinetic determinant of the reaction rate. The subsequent rapid loss of the chloride ion restores aromaticity and yields the final product.

Caption: SNAr mechanism for the synthesis of the target intermediate.

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol is designed for execution in a jacketed glass reactor with overhead stirring, temperature control, and an inert atmosphere.

Materials and Equipment
Reagent/MaterialGradeM.W.QuantityMolesEq.
2-Chloro-5-bromopyrimidine>98%193.421.00 kg5.171.0
3-Hydroxyoxetane>98%74.080.42 kg5.681.1
Sodium hydride (NaH)60% disp. in mineral oil24.000.23 kg5.751.11
Dimethylformamide (DMF)Anhydrous73.098.0 L--
Isopropyl Acetate (IPAc)Reagent102.1310.0 L--
n-HeptaneReagent100.2110.0 L--
Saturated NH₄Cl (aq)--5.0 L--
Brine (Saturated NaCl)--5.0 L--
Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Base Slurry Formation: Charge anhydrous DMF (4.0 L) to the reactor. Under a strong nitrogen sweep, add the sodium hydride (0.23 kg) portion-wise at ambient temperature. Causality: Dispersing the NaH first prevents clumping and ensures a smooth, controlled reaction in the next step.

  • Alkoxide Formation: Cool the NaH slurry to 0-5 °C. In a separate vessel, dissolve 3-hydroxyoxetane (0.42 kg) in anhydrous DMF (1.0 L). Add this solution dropwise to the NaH slurry over 1-2 hours, maintaining the internal temperature below 10 °C. A significant off-gassing (H₂) will be observed. Stir the resulting slurry for 1 hour at 5-10 °C after the addition is complete. Causality: This exothermic deprotonation must be controlled to prevent a runaway reaction. The hold time ensures complete formation of the sodium oxetan-3-olate nucleophile.

  • SNAr Reaction: In a separate vessel, dissolve 2-chloro-5-bromopyrimidine (1.00 kg) in anhydrous DMF (3.0 L). Add this solution to the cold alkoxide slurry over 1-2 hours, keeping the internal temperature below 15 °C.

  • Reaction Monitoring (IPC-1): After the addition is complete, warm the reaction mixture to 20-25 °C and stir for 2-4 hours. Monitor the reaction progress by HPLC until the starting pyrimidine is <1.0% area. Trustworthiness: This in-process control is critical to ensure the reaction has gone to completion before proceeding to the workup, preventing yield loss and downstream purification issues.

  • Quenching: Cool the reaction mixture to 0-5 °C. Very slowly and carefully, add saturated aqueous NH₄Cl (5.0 L) to quench the excess NaH and the reaction. Caution: The initial quench is highly exothermic and will evolve residual hydrogen gas. Ensure adequate cooling and headspace. The temperature should be maintained below 20 °C.

  • Extraction: Transfer the quenched mixture to a larger vessel or extractor. Add Isopropyl Acetate (10.0 L) and agitate. Separate the organic layer. Extract the aqueous layer again with IPAc (5.0 L).

  • Washes: Combine the organic layers and wash with Brine (2 x 5.0 L) to remove residual DMF and inorganic salts. Causality: Removing DMF is crucial as it can hinder crystallization. Brine washes are more effective than water for this purpose.

  • Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure to a volume of ~3 L. Add n-Heptane (10.0 L) slowly as an anti-solvent. A white solid will precipitate. Stir the resulting slurry at 20-25 °C for 2 hours, then cool to 0-5 °C and hold for at least 1 hour.

  • Isolation and Drying: Filter the solid product and wash the cake with cold n-Heptane (2.0 L). Dry the solid in a vacuum oven at 40-45 °C until constant weight is achieved.

Expected Results
ParameterTypical Value
Yield 1.05 - 1.15 kg (85-93%)
Appearance White to off-white crystalline solid
Purity (HPLC) >99.0% (Area)
Identity (¹H NMR) Conforms to structure

Process Safety Assessment

Scaling up chemical reactions requires a rigorous safety assessment beyond standard laboratory practice. The primary hazards in this synthesis are the use of sodium hydride and the exothermic nature of the alkoxide formation and quench steps.

Safety_Workflow cluster_assessment Hazard Identification cluster_evaluation Thermal Hazard Evaluation cluster_mitigation Mitigation & Control cluster_approval Final Approval Lit Literature Review (Bretherick's, SDS) Reagent Reagent Hazard Analysis - NaH: Flammable solid, H₂ evolution - DMF: Reprotoxic - Pyrimidine: Irritant Lit->Reagent DSC DSC Screening of Materials (Onset of decomposition) Reagent->DSC RC1 Reaction Calorimetry (RC1e) - Measure Heat of Reaction (ΔHr) - Calculate Adiabatic Temp. Rise DSC->RC1 MTSR Determine MTSR (Max. Temp. for Synthesis Reaction) RC1->MTSR Control Implement Engineering Controls - Controlled addition rates - Jacket cooling capacity - Inert atmosphere MTSR->Control Quench Develop Safe Quench Protocol (Slow addition, low temp.) Control->Quench PPE Define Required PPE Quench->PPE SOP Generate Standard Operating Procedure (SOP) PPE->SOP SignOff Process Safety Sign-Off for Scale-Up SOP->SignOff

Caption: Workflow for a comprehensive process safety assessment.

Key Safety Considerations:

  • Sodium Hydride: A highly reactive, flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon). The mineral oil dispersion mitigates its pyrophoric nature but does not eliminate the hazard.[10]

  • Thermal Runaway: The deprotonation of 3-hydroxyoxetane with NaH is highly exothermic. Without adequate cooling, the reaction temperature could increase uncontrollably, leading to solvent boiling and over-pressurization of the reactor. Reaction calorimetry data is essential to ensure the plant's cooling capacity can handle the heat flow.[11][12]

  • DMF Hazards: While an excellent solvent for SNAr reactions, DMF is a reproductive toxin and should be handled with appropriate engineering controls (e.g., in a fume hood or closed system).[10] The combination of NaH and DMF can lead to exothermic decomposition at elevated temperatures, a risk that is managed by maintaining strict temperature control.[10]

Analytical Methods for In-Process Control & Quality Assurance

Self-validating protocols rely on robust analytical checks.[13]

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To monitor reaction completion and determine final product purity.

  • Method:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.[13]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Sample Prep: Dilute a small aliquot of the reaction mixture in acetonitrile.

Thin-Layer Chromatography (TLC)
  • Purpose: A rapid, qualitative check of reaction progress.

  • Method:

    • Plate: Silica gel 60 F₂₅₄

    • Mobile Phase: 30% Ethyl Acetate in Hexanes

    • Visualization: UV light (254 nm)

    • Expected Rf: Product Rf ~0.4; 2-chloro-5-bromopyrimidine Rf ~0.6.

Conclusion

The protocol described herein provides a comprehensive and reliable method for the kilogram-scale synthesis of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine. By understanding the underlying SNAr mechanism, implementing strict temperature controls, and utilizing robust in-process analytical checks, this process delivers high yields and exceptional purity. The integrated process safety assessment ensures that the synthesis can be performed safely on a large scale, providing a solid foundation for the supply of this critical intermediate to advanced pharmaceutical development programs.

References

  • Benchchem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • van Kuilenburg, A. B. P., et al. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. Clinical Chemistry, 50(11), 2117-2124.
  • ACSSynthon. (n.d.). SNAr Solvents and Reagents. Wordpress.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
  • van Kuilenburg, A. B. P., et al. (2006). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrosp. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 31(3), 218-219.
  • Busacca, C. A., et al. (2013). Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Organic Syntheses, 90, 327. Retrieved from [Link]

  • ACSSynthon. (n.d.). Specific Solvent Issues with the SNAr Reaction. Wordpress.
  • Islam, I., & Sapkal, S. B. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... ResearchGate.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30).
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025, April 15). IJSAT.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • Tolba, M. S., et al. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
  • Chemeurope.com. (n.d.). Nucleophilic aromatic substitution.
  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. (2025, August 10). ResearchGate.
  • Center for Chemical Process Safety. (2004, March 1). A Checklist for Inherently Safer Chemical Reaction Process Design and Operation. AIChE.
  • Aragen Life Sciences. (n.d.). Process Safety & Risk Management in Drug Substance.
  • LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
  • Le, T., & Spencer, G. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development, 24(11), 2399-2410.

Sources

Application Note: Microwave-Assisted Synthesis of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing 5-Bromo-2-(oxetan-3-yloxy)pyrimidine , a high-value scaffold in medicinal chemistry. By leveraging microwave irradiation, we overcome the poor nucleophilicity of oxetan-3-ol and the potential thermal instability of the oxetane ring associated with prolonged conventional heating. This guide provides a self-validating workflow for the


 formation of the ether linkage, followed by a downstream Suzuki-Miyaura cross-coupling to demonstrate the scaffold's utility.

Key Advantages of this Protocol:

  • Reaction Time: Reduced from 12+ hours (thermal) to <30 minutes.

  • Yield: Improved isolation yields (typically >85%) due to minimized side reactions.

  • Integrity: Specific conditions designed to preserve the acid-sensitive oxetane ring.

Scientific Background & Rationale

The Oxetane "Magic Methyl" Effect

In modern drug design, the oxetane ring is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups. As established by Wuitschik et al. (Roche/ETH Zürich), grafting an oxetane onto a lipophilic scaffold lowers


, improves metabolic stability, and enhances aqueous solubility without introducing a hydrogen bond donor [1].
Why Microwave Irradiation?

The synthesis involves a Nucleophilic Aromatic Substitution (


) of 5-bromo-2-chloropyrimidine with oxetan-3-ol.
  • Challenge: Oxetan-3-ol is a secondary alcohol with significant steric bulk and moderate nucleophilicity. Thermal heating often requires high temperatures that risk oxetane ring opening or polymerization.

  • Solution: Microwave irradiation provides direct dielectric heating, allowing the reaction to reach the activation energy threshold rapidly. This "flash heating" profile favors the desired kinetic product (

    
    ) over thermodynamic degradation pathways [2].
    

Pre-Synthesis Considerations

Reagent Selection & Stability
ComponentRoleCritical Consideration
5-Bromo-2-chloropyrimidine ElectrophileThe C2-chlorine is highly activated for

. The C5-bromine remains intact for downstream coupling.
Oxetan-3-ol NucleophileAcid Sensitive. Must be stored over molecular sieves. Avoid acidic workups.
Cesium Carbonate (

)
BasePreferred over NaH for microwave safety. The "Cesium Effect" aids solubility in organic solvents.
DMF or NMP SolventHigh dielectric constant (

) ensures efficient microwave energy absorption.
Safety Advisory
  • Pressure: Microwave heating of solvents in sealed vessels generates pressure. Ensure vials are rated for >20 bar.

  • Exotherm: The deprotonation of oxetan-3-ol can be exothermic.

Protocol 1: Scaffold Synthesis ( )

Objective: Synthesis of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine.

Experimental Workflow
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add:

    • 5-Bromo-2-chloropyrimidine (1.0 eq, 1.0 mmol, 193 mg)

    • Oxetan-3-ol (1.2 eq, 1.2 mmol, 89 mg)

    • Cesium Carbonate (

      
      ) (2.0 eq, 2.0 mmol, 652 mg)
      
    • Anhydrous DMF (3.0 mL)

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in the microwave reactor. Apply the following parameters:

    • Temperature: 110 °C

    • Hold Time: 20 minutes

    • Stirring: High

    • Power: Dynamic (Max 150W)

  • Workup (Critical Step):

    • Note: Do NOT use acid to neutralize. The oxetane ring will open.

    • Pour the mixture into water (15 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Mechanism & Logic Diagram

SNAr_Mechanism Start Reagents: 5-Br-2-Cl-pyrimidine + Oxetan-3-ol Base Deprotonation (Cs2CO3) Start->Base Activation MW Microwave Irradiation (110°C, 20 min) Base->MW Mix Inter Meisenheimer-like Transition State Product Product: 5-Bromo-2-(oxetan-3-yloxy)pyrimidine Inter->Product Chloride Elimination MW->Inter Dielectric Heating

Figure 1: Reaction pathway for the microwave-assisted


 synthesis. The microwave energy accelerates the transition state formation, overcoming the steric hindrance of the secondary alcohol.

Protocol 2: Downstream Functionalization (Suzuki Coupling)

Objective: Validation of the aryl bromide handle via cross-coupling.

Experimental Workflow
  • Preparation: In a fresh microwave vial, add:

    • 5-Bromo-2-(oxetan-3-yloxy)pyrimidine (Scaffold from Protocol 1) (0.5 mmol)

    • Phenylboronic acid (0.75 mmol)

    • 
       (5 mol%)
      
    • 
       (2M aqueous solution, 0.5 mL)
      
    • 1,4-Dioxane (2.0 mL)

  • Degassing: Sparge with nitrogen for 2 minutes (essential to prevent Pd oxidation).

  • Irradiation:

    • Temperature: 100 °C

    • Time: 15 minutes

  • Analysis: Filter through Celite and analyze via LC-MS.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to moisture.Ensure DMF is anhydrous. Use fresh

.
Ring Opening Acidic contamination or excessive heat.Check solvent pH. Reduce MW temp to 90°C and extend time.
Hydrolysis (OH product) Water present in solvent competing as nucleophile.Use molecular sieves in the reaction vial.
Decision Tree for Optimization

Optimization_Tree Start LC-MS Analysis Post-Reaction Check1 Starting Material Remaining? Start->Check1 Check2 Byproduct: Ring Opening? Check1->Check2 No Action1 Increase Temp to 120°C OR Change Base to NaH Check1->Action1 Yes Action2 Lower Temp to 90°C Check for Acidic Impurities Check2->Action2 Yes Success Isolate Product Check2->Success No

Figure 2: Logical flowchart for troubleshooting common synthesis issues based on LC-MS data.

References

  • Wuitschik, G. , et al. (2010).[1][2][3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052-9067.[2][3]

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Burkhard, J. A. , et al. (2010).[1][2][3] "Synthesis and Structural Analysis of 3-Substituted Oxetanes." The Journal of Organic Chemistry, 75(19), 6681-6684.

  • Leadbeater, N. E. (2005). "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: the Suzuki Coupling as an Illustration." Synlett, 2005(19), 2953-2958.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Bromo-2-(oxetan-3-yloxy)pyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Methodologies Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing chemoselectivity and yield challenges when performing cross-coupling reactions (e.g., Suzuki-Miyaura) with 5-bromo-2-(oxetan-3-yloxy)pyrimidine .

Due to the unique electronic properties of the pyrimidine core and the steric/acid-sensitive nature of the oxetane ring, standard coupling conditions often lead to protodehalogenation or ring-opening degradation. This guide synthesizes field-proven causality with self-validating protocols to ensure high-yield, reproducible results.

Reaction Optimization Workflow

OptimizationWorkflow A Substrate: 5-Bromo-2-(oxetan-3-yloxy)pyrimidine B Catalyst Selection: Bulky Ligands (XPhos/RuPhos) A->B C Base & Solvent: Mild Base (K3PO4), Dioxane/H2O B->C E Failure Point: Protodehalogenation B->E Slow Transmetalation D Target Product: High Yield, Intact Oxetane C->D Optimized Conditions F Failure Point: Oxetane Ring Opening C->F Harsh Base/Temp

Workflow for optimizing 5-Bromo-2-(oxetan-3-yloxy)pyrimidine cross-coupling.

Troubleshooting & Mechanistic FAQs

Q1: Why is 5-bromo-2-(oxetan-3-yloxy)pyrimidine considered a uniquely challenging substrate? A1: The difficulty stems from the opposing reactivity profiles of the molecule's two main features. First, the pyrimidine core is highly electron-deficient. While this accelerates the initial oxidative addition of the C5-Br bond, the nitrogen atoms act as strong coordinating ligands that can poison the palladium catalyst. Second, the oxetane ring is highly strained. While 3-substituted oxetanes offer excellent metabolic stability in drug design,1[1].

Q2: I am isolating significant amounts of the protodehalogenated byproduct instead of my cross-coupled product. How can I prevent this? A2: Protodehalogenation (hydrodehalogenation) is a classic off-cycle side reaction. Causality: Because the electron-withdrawing pyrimidine accelerates oxidative addition,2[2]. During this delay, the Pd(II) species abstracts a proton/hydride from the solvent or base. Solution: You must accelerate transmetalation.3[3], while its steric bulk physically blocks pyrimidine nitrogen coordination.

Q3: My oxetane ring is degrading/opening during the reaction. What parameters should I adjust? A3: Oxetane ring-opening is typically triggered by Lewis acids (often present as boroxine impurities in boronic acids) or excessively strong bases (like NaOH or KOtBu) at elevated temperatures. Solution: 4[4]. The water helps dissolve the base and accelerates transmetalation, allowing the reaction to proceed efficiently below 80 °C, preserving the structural integrity of the oxetane.

Catalytic Cycle & Failure Points

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., XPhos-Pd(0)) OxAdd Oxidative Addition (Fast at C5-Br) Pd0->OxAdd TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet Poison Catalyst Poisoning (Pyrimidine N-Coordination) OxAdd->Poison Unhindered Ligands RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Suzuki-Miyaura catalytic cycle highlighting potential failure points.

Quantitative Data: Condition Screening

The following table summarizes the causal impact of different catalyst and base selections on the yield of 5-bromo-2-(oxetan-3-yloxy)pyrimidine cross-couplings.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Primary Observation
Pd(PPh₃)₄NoneNa₂CO₃Toluene / H₂O10015%Major protodehalogenation; catalyst poisoning.
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane / H₂O9045%Moderate yield; partial oxetane ring degradation.
XPhos Pd G2 XPhos K₃PO₄ 1,4-Dioxane / H₂O 80 88% Clean conversion; intact oxetane ring.
RuPhos Pd G2RuPhosCs₂CO₃THF / H₂O7082%Good yield; mildest conditions, slightly slower rate.

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G2 to couple 5-bromo-2-(oxetan-3-yloxy)pyrimidine with an arylboronic acid. It is designed as a self-validating system, meaning each critical phase contains an observable checkpoint to ensure the reaction is proceeding correctly.

Step 1: Reagent Preparation & Atmosphere Control
  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-(oxetan-3-yloxy)pyrimidine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Add XPhos Pd G2 (0.02 equiv, 2 mol%) and supplemental XPhos ligand (0.02 equiv, 2 mol%).

    • Causality: Supplementing the precatalyst with an equivalent of free ligand ensures the palladium center remains saturated with the bulky ligand, preventing pyrimidine nitrogen coordination and accelerating reductive elimination.

  • Seal the flask with a rubber septum and purge with argon (3 cycles of vacuum/argon).

    • Self-Validation Checkpoint 1: The solid mixture must remain free-flowing after purging. Any clumping indicates moisture ingress or a compromised vacuum seal, which can prematurely hydrolyze the boronic acid.

Step 2: Solvent Addition & Catalyst Activation
  • Add degassed 1,4-Dioxane (4.0 mL) and degassed distilled water (1.0 mL) via syringe.

  • Stir the mixture at room temperature for 5 minutes.

    • Self-Validation Checkpoint 2: Observe a distinct color change from pale yellow to a deep red/brown solution.2[2]. If the solution remains pale, the catalyst has not activated.

Step 3: Thermal Execution
  • Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 4-6 hours.

    • Causality: Maintaining the temperature strictly at or below 80 °C prevents the thermal degradation of the strained oxetane ring while providing sufficient energy to overcome the transmetalation activation barrier.

    • Self-Validation Checkpoint 3: Perform TLC analysis (Eluent: 3:1 Hexanes/EtOAc). Complete consumption of the UV-active pyrimidine starting material (R_f ~0.4) and the appearance of a new, highly UV-active product spot (R_f ~0.3) validates reaction completion.

Step 4: Workup & Isolation
  • Cool the reaction to room temperature, dilute with EtOAc (10 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography to isolate the pure cross-coupled product.

References

  • Title: Oxetanes in Drug Discovery Campaigns Source: NIH PMC (National Institutes of Health) URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Publishing URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

Sources

Stability of oxetane ring under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oxetane Ring Stability in Acidic Conditions

Topic: Stability and Handling of Oxetane Rings Under Acidic Reaction Conditions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 2.0 (Current as of 2026)

Executive Summary: The "Fragility" Myth

Status: ACTIVE Severity: MODERATE (Context-Dependent)

Core Insight: The prevailing belief that oxetanes are categorically unstable in acid is a misconception.[1][2] While they possess significant ring strain (~107 kJ/mol, similar to epoxides), 3,3-disubstituted oxetanes exhibit remarkable stability against hydrolysis and ring-opening in aqueous acidic media.[1]

The Danger Zone: Instability arises primarily in anhydrous strong acid environments (e.g., HCl in 1,4-dioxane) or in the presence of Lewis acids , particularly when internal nucleophiles are present to facilitate intramolecular ring expansion.

Troubleshooting Guide (Q&A)

Issue 1: Decomposition during N-Boc Deprotection

User Question: "I treated my 3,3-disubstituted oxetane-amine with 4M HCl in dioxane to remove a Boc group, and the oxetane ring opened. How do I deprotect without destroying the ring?"

Diagnosis: Anhydrous strong acids (like HCl in dioxane or ether) protonate the oxetane oxygen. In the absence of water to solvate the proton or the counter-ion, the chloride ion (or the solvent) acts as a nucleophile, attacking the


-carbon and opening the ring.

Corrective Protocol: Switch to TFA in Dichloromethane (DCM) .

  • Why? Trifluoroacetic acid (TFA) is less nucleophilic than HCl. The reaction in DCM typically preserves 3,3-disubstituted oxetanes.

  • Alternative: If TFA fails, use aqueous acid (e.g., dilute HCl or formic acid). Water is a poor nucleophile for the sterically hindered

    
    -carbon of a 3,3-disubstituted oxetane compared to the aggressive environment of anhydrous acid.
    
Issue 2: Product Loss on Silica Gel Columns

User Question: "My LCMS showed the product was pure, but after flash chromatography, I recovered a complex mixture. Is silica gel acidic enough to open the ring?"

Diagnosis: Yes. Standard silica gel is slightly acidic (pH ~4-5). While 3,3-disubstituted oxetanes are generally robust, prolonged exposure or highly strained derivatives can degrade, especially if the compound is concentrated on the silica surface.

Corrective Protocol: Buffer the Stationary Phase.

  • Pre-wash the silica column with 1% Triethylamine (Et

    
    N) in your eluent.
    
  • Add 0.5% - 1% Et

    
    N to your mobile phase during the run.
    
  • Pro-Tip: Use alumina (basic or neutral) if the substrate is exceptionally acid-sensitive.

Issue 3: Unexpected Rearrangement (The "Internal Enemy")

User Question: "I have a hydroxyl group three carbons away from my oxetane. Upon mild acid treatment, the oxetane disappeared, and I isolated a tetrahydrofuran (THF) derivative."

Diagnosis: You triggered an Intramolecular Ring Expansion . Even mild acid can protonate the oxetane. If an internal nucleophile (OH, NH


, SH) is positioned to form a 5- or 6-membered ring (entropy-favored), it will attack the oxetane 

-carbon, relieving ring strain and forming the more stable cyclic ether/amine.

Corrective Protocol:

  • Prevention: Protect the internal nucleophile (e.g., as an acetate or silyl ether) before exposing the oxetane to acidic conditions.

  • Strategy: Perform oxetane ring formation as the final step if possible.

Technical Deep Dive: Mechanism & Stability Factors

The stability of the oxetane ring is governed by the Gem-Dialkyl Effect and Steric Shielding .

Mechanistic Pathway: Acid-Catalyzed Ring Opening
  • Activation: Protonation of the oxetane oxygen (

    
    ).[1]
    
  • Attack: Nucleophile (

    
    ) attacks the 
    
    
    
    -carbon (C2 or C4).
  • Result: Ring opens to release strain (~107 kJ/mol).

Why 3,3-Disubstitution Matters: In 3,3-disubstituted oxetanes, the substituents at the C3 position create a "puckered" conformation. This sterically hinders the trajectory of an incoming nucleophile toward the


 antibonding orbital at the adjacent C2/C4 carbons. This effectively shuts down the 

-like opening pathway found in less substituted oxetanes.

OxetaneStability Start Oxetane Substrate Condition Acidic Conditions (H+) Start->Condition Subst Substitution Pattern? Condition->Subst Mono Monosubstituted (or 2-subst) Subst->Mono Low Steric Bulk Di 3,3-Disubstituted Subst->Di High Steric Bulk Unstable UNSTABLE (Ring Opening) Mono->Unstable Rapid Nucleophilic Attack InternalNu Internal Nucleophile Present? Di->InternalNu Stable STABLE (Kinetic Protection) InternalNu->Stable No Rearrange REARRANGEMENT (THF/Pyran Formation) InternalNu->Rearrange Yes (OH, NH2 nearby)

Figure 1: Decision tree for predicting oxetane stability under acidic conditions.

Experimental Protocols

Protocol A: Safe N-Boc Deprotection of Oxetane-Amines

Standard Operating Procedure (SOP-OX-01)

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sat. aq. NaHCO

    
     (for quench)
    

Procedure:

  • Dissolve the N-Boc oxetane substrate in DCM (0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (Ratio: 1:2 to 1:4 TFA:DCM v/v).

    • Note: Do not use neat TFA unless necessary.

  • Allow to warm to Room Temperature (RT) and monitor by LCMS/TLC.

    • Target Time: 1–4 hours.[3]

  • Quench: Pour reaction mixture slowly into a stirred mixture of saturated aqueous NaHCO

    
     and DCM. Ensure pH > 7.
    
  • Workup: Extract with DCM, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: Stability Stress Test

Use this to validate your specific scaffold before committing large batches.

ConditionReagentTempTimeExpected Outcome (3,3-disubst.)
Aqueous Acid 1N HCl (aq) / THF (1:1)RT24 hStable (>90% recovery)
Anhydrous Acid 4M HCl in DioxaneRT1 hUnstable (Ring Opening)
Lewis Acid BF

OEt

-78°C1 hVariable (High Risk)
Carboxylic Acid Neat TFART2 hStable (Usually)

References

  • Wirtschoreck, M., et al. (2013). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

    • Key Finding: Establishes 3,3-disubstituted oxetanes as stable bioisosteres for gem-dimethyl groups.
  • Bull, J. A., et al. (2016).[3][4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

    • Key Finding: Comprehensive review covering the "misconception" of acid instability and detailed mechanistic pathways.[5]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

    • Key Finding: Seminal work from the Carreira group comparing oxetane stability to other cyclic ethers.[4]

  • Luo, T., et al. (2022).[6] Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Link

    • Key Finding: Documents the risk of intramolecular rearrangement/isomerization in oxetanes with internal nucleophiles.

Sources

Purification methods for 5-Bromo-2-(oxetan-3-yloxy)pyrimidine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine

Introduction

Welcome to the technical support center for the purification of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine (CAS: 1352319-02-0).[1] This intermediate is a critical scaffold in medicinal chemistry, often utilized to introduce the oxetane motif—a metabolically stable, polar surrogate for gem-dimethyl groups.[1][2]

However, the juxtaposition of the acid-sensitive oxetane ring with the electron-deficient pyrimidine core presents unique purification challenges.[1] This guide addresses the three most common failure modes: acid-catalyzed ring opening , hydrolytic decomposition , and separation of the chloride precursor .[1]

Module 1: Chemical Stability & Handling

The Core Issue: The oxetane ring possesses significant ring strain (~107 kJ/mol).[1][3] While kinetically stable under basic conditions (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 reaction conditions), it is thermodynamically unstable in the presence of Lewis or Brønsted acids.

Critical Alert: Standard silica gel is slightly acidic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). Direct purification on untreated silica often leads to ring opening, resulting in the formation of the 3-hydroxy-propyl byproduct and a significant drop in isolated yield.[1]
Protocol: Preparation of Basified Stationary Phase

To be used for all Flash Column Chromatography (FCC) procedures.[1]

  • Select Solvent System: Determine your elution gradient (typically Hexane/Ethyl Acetate or DCM/MeOH).[1]

  • The "Neutralizing" Additive: Add 1% v/v Triethylamine (Etngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    N)  or 1% v/v aqueous NH
    
    
    
    OH
    to your equilibration solvent.
  • Column Pre-treatment: Flush the packed silica cartridge with 3 column volumes (CV) of the basified solvent before loading your sample.[1]

  • Running Solvent: Maintain 0.5% Etngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    N  in the mobile phase throughout the run to buffer any acidic sites generated during the separation.
    

Module 2: Reaction Workup & Impurity Removal

Before chromatography, the crude mixture typically contains:

  • Target: 5-Bromo-2-(oxetan-3-yloxy)pyrimidine (Neutral ether).[1]

  • Impurity A: 5-Bromo-2-chloropyrimidine (Unreacted starting material; Lipophilic).[1]

  • Impurity B: 5-Bromo-2(1H)-pyrimidinone (Hydrolysis byproduct; Acidic/Phenolic character).[1]

Strategic Insight: Impurity B is the result of water attacking the chloropyrimidine or the product. Because it possesses a tautomeric hydroxyl group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), it can be removed via pH-controlled extraction , sparing the need for difficult chromatographic separation later.
Workflow Diagram: pH-Switch Extraction

Workup_Protocol Start Crude Reaction Mixture (DMF or THF) Quench Quench: Dilute with Water Extract into EtOAc (x3) Start->Quench Org_Phase Organic Phase (Product + SM + Byproducts) Quench->Org_Phase Aq_Phase Aqueous Phase (DMF/Salts) Quench->Aq_Phase Wash_Step Wash Organic Phase with 1M Na2CO3 (pH ~11) Org_Phase->Wash_Step Partition Partition Wash_Step->Partition Org_Final Organic Layer Contains: Target + Chloride SM (Neutral) Partition->Org_Final Target stays Aq_Waste Aqueous Waste Contains: 5-Br-Pyrimidinone (Deprotonated) Partition->Aq_Waste Hydrolysis impurity removed Dry Dry (Na2SO4) & Concentrate Ready for Column Org_Final->Dry

Figure 1: pH-Switch extraction strategy to selectively remove hydrolysis byproducts (Impurity B) prior to chromatography.

Module 3: Chromatographic Purification

After the workup, you are left with the Target and the Chloride precursor (Impurity A).[1] These must be separated by chromatography.[1][4]

Separation Difficulty: Moderate.

  • Chloride SM: Non-polar (High ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Oxetane Target: Medium Polarity (Mid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
Recommended Flash Chromatography Parameters
ParameterSpecificationRationale
Stationary Phase Spherical Silica (20–40 µm)High surface area for difficult separations.[1]
Buffering Basified (See Module 1)Prevents oxetane ring opening.[1]
Mobile Phase A n-Heptane (or Hexane)Non-polar carrier.[1]
Mobile Phase B Ethyl Acetate (EtOAc) + 0.5% Etngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

N
Polar modifier with base buffer.
Gradient 0% → 10% B (2 CV)10% → 40% B (15 CV)Hold at 40% (5 CV)Shallow gradient ensures separation of the non-polar chloride from the ether.[1]
Detection UV @ 254 nmBoth pyrimidines absorb strongly.[1]

Troubleshooting "Ghost" Peaks: If you observe a broad, tailing peak eluting after your product, this is likely the ring-opened alcohol formed on the column if the silica was not properly basified.[1] Immediate Action: Re-run with fresh, TEA-treated silica.

Module 4: Troubleshooting & FAQs

Q1: My product is oiling out during crystallization attempts. How can I get a solid? A: Oxetane ethers often lower the melting point compared to alkyl analogs.[1]

  • Solution: Avoid simple cooling crystallization. Use Anti-solvent Precipitation .[1]

    • Dissolve crude oil in minimal DCM (Dichloromethane).[1]

    • Slowly add 5–10 volumes of cold n-Heptane or Pentane while stirring vigorously.

    • If it oils out again, scratch the glass surface or add a seed crystal of a similar pyrimidine if available.[1] Evaporate the DCM slowly under a stream of nitrogen to force precipitation.[1]

Q2: I see a new spot on TLC after leaving the compound in CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 overnight. 
A:  Chloroform is naturally acidic (forming HCl over time).
  • Diagnosis: Acid-catalyzed degradation.[1]

  • Fix: Filter your CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     through a small plug of basic alumina before dissolving your sample, or switch to DMSO-
    
    
    
    or Acetone-
    
    
    for stability studies.

Q3: Can I use reverse-phase (C18) HPLC? A: Yes, and it is often superior for removing the lipophilic chloride starting material.[1]

  • Condition: Use an Ammonium Bicarbonate (pH 10) or Ammonium Acetate (pH 7) buffer.[1] Avoid 0.1% TFA or Formic Acid , as the combination of water + acid + heat (during evaporation) will destroy the oxetane.[1]

Decision Matrix: Choosing the Right Purification Path

Purification_Matrix Start Crude Mixture Analysis Check_Hydrolysis Is Hydrolysis Impurity Present? Start->Check_Hydrolysis Check_SM Is Chloride SM > 10%? Action_Column Flash Chromatography (Basified Silica) Check_SM->Action_Column Yes (Standard) Action_Recryst Recrystallization (Heptane/EtOAc) Check_SM->Action_Recryst No (<5%) Check_Hydrolysis->Check_SM No Action_Wash Perform Basic Wash (Module 2) Check_Hydrolysis->Action_Wash Yes Action_Wash->Check_SM Result Pure Product Action_Column->Result Action_Recryst->Result

Figure 2: Logical decision tree for selecting the purification method based on impurity profile.

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][5] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] [1]

    • Cited for: General stability profiles of oxetanes and their acid sensitivity.[3]

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 12(9), 1944–1947.[1]

    • Cited for: Handling protocols and structural properties of oxetane ethers.
  • Duncton, M. A. (2011).[1] "Minireview: Recent applications of oxetanes in medicinal chemistry." MedChemComm, 2, 1135-1161.[1]

    • Cited for: Bioisosteric properties and metabolic stability context.[2]

  • BenchChem Technical Notes. "Stability of the oxetane ring under various chemical conditions."

    • Cited for: Specific data on ring strain and silica gel incomp

Sources

Technical Support Center: Mitigating Hydrodebromination in Pd-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DBR-404-PD Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Phase: Confirming the Issue

User Query: "I am running a Suzuki-Miyaura coupling on a heteroaryl bromide. Instead of the product, I'm isolating the starting material with the bromine replaced by a hydrogen. Is my catalyst dead?"

Specialist Response: Your catalyst is likely active but is engaging in a competing catalytic cycle. Before optimizing, we must confirm this is Hydrodebromination (HDB) and not simple hydrolysis or starting material recovery.

Diagnostic Checklist:

  • Mass Spectrometry (LC/MS or GC/MS):

    • Target: Look for

      
      .
      
    • Example: If your starting bromide has a mass of 300 (assume

      
      ), the debrominated byproduct will appear at ~222.
      
    • Isotope Pattern: The product will lose the characteristic 1:1 (

      
      : 
      
      
      
      ) isotope pattern.
  • NMR Spectroscopy:

    • Proton Shift: A new singlet or multiplet will appear in the aromatic region where the C-Br bond was.

    • Shift Logic: The proton replacing the bromine is usually shielded (upfield) relative to the original halide position due to the loss of the electron-withdrawing halogen.

Mechanistic Root Cause Analysis

The Core Conflict: Hydrodebromination is a kinetic failure. The oxidative addition intermediate (


) is unstable; it must undergo Transmetallation  (with Boron/Zinc/Tin) faster than it undergoes Reduction  (via 

-hydride elimination or protodemetallation).

If Transmetallation is slow (due to sterics or low nucleophilicity), the Palladium center looks for any available hydride source to close the cycle, resulting in the "dead end" product.

Visualization: The Competing Pathways

The following diagram illustrates the critical "Decision Point" where the reaction diverges into the unwanted pathway.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br Decision KINETIC DECISION POINT OxAdd->Decision TransMet Transmetallation (Rate Limiting Step) Decision->TransMet Fast Kinetics (Ideal) PdHydride Pd(II)-H Species Decision->PdHydride Slow Transmetallation + Hydride Presence RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Desired Product (Ar-R) RedElim->Product HydrideSource Hydride Source Attack (Solvent/Base/Impurity) HydrideSource->PdHydride DebromProduct Debrominated Side Product (Ar-H) PdHydride->DebromProduct Reductive Elim. DebromProduct->Pd0 Regeneration

Caption: Kinetic competition between the desired cross-coupling cycle (Left) and the hydrodebromination trap (Right).

Troubleshooting & Optimization Guide

Issue 1: The Solvent Trap (Alcohol Oxidation)

Symptoms: Reaction works in Toluene but fails in Ethanol/Isopropanol. Mechanism: Primary and secondary alcohols are excellent hydride donors. Palladium can coordinate to the alcohol, undergo


-hydride elimination (oxidizing the alcohol to an aldehyde/ketone), and generate a Pd-H species [1].[1]
Corrective Action: 
  • Immediate Fix: Switch to aprotic polar solvents. DMF , DMA , or 1,4-Dioxane are preferred.

  • If Alcohol is Required: Use tert-Butanol (tBuOH) . It is a tertiary alcohol and cannot undergo

    
    -hydride elimination.
    
Issue 2: The Base Interaction

Symptoms: High debromination when using Sodium Ethoxide or Sodium Methoxide. Mechanism: Alkoxide bases can transfer a hydride to Palladium via a mechanism similar to the Meerwein-Ponndorf-Verley reduction. Corrective Action:

  • Switch Base: Move to inorganic bases that lack

    
    -hydrogens.
    
    • Recommendation: Potassium Phosphate (

      
      ) or Cesium Carbonate (
      
      
      
      ).
    • Anhydrous Conditions: If protodemetallation (proton source) is the issue, use anhydrous bases and solvents to remove water.

Issue 3: Catalyst Velocity (Ligand Selection)

Symptoms: Sterically hindered substrates (e.g., ortho-substituted aryl bromides). Mechanism: If the substrate is bulky, Transmetallation is slow. The Pd(II) intermediate "waits" too long and eventually finds a hydride. Corrective Action:

  • Use "Buchwald" Ligands: Dialkylbiaryl phosphines (e.g., XPhos , SPhos , RuPhos ) are electron-rich and bulky.

    • Why? They accelerate Oxidative Addition and Reductive Elimination, tightening the catalytic cycle and leaving less time for side reactions [2].

    • SPhos: Excellent for stability.

    • XPhos: Superior for aryl chlorides and preventing dehalogenation.

Experimental Protocol: The Deuterium Diagnostic

Use this protocol to definitively identify the source of the hydrogen atom in your side product. This tells you exactly which reagent to change.

Objective: Determine if the "H" comes from the solvent (proton source) or a hydride donor.[2]

Materials:

  • Substrate: 0.1 mmol Aryl Bromide

  • Solvent A: DMF-

    
     (Deuterated solvent) + 
    
    
    
    (Normal water)
  • Solvent B: DMF (Normal solvent) +

    
     (Deuterated water)
    

Procedure:

  • Run two parallel small-scale reactions (5 mL vials) under your standard conditions.

  • Reaction A: Use DMF-

    
     as the bulk solvent.
    
  • Reaction B: Use standard DMF but add 5 equivalents of

    
    .
    
  • Work up typically and analyze via Mass Spec .

Analysis Logic:

Observation Conclusion Action
Reaction A gives Ar-D The solvent is the hydride source (via C-H activation or impurity). Change Solvent (e.g., to Toluene).[2][3]

| Reaction B gives Ar-D | The proton source is water/exchangeable protons. | Dry reagents; Use anhydrous base (


). |
| Neither gives Ar-D  | The hydride is coming from the ligand or the coupling partner (rare). | Change Ligand; Check Boronic Acid purity. |

Comparative Data: Ligand Performance

Impact of ligand selection on the ratio of Product vs. Debrominated Byproduct in the coupling of 2-bromo-1,3-dimethylbenzene (Sterically hindered).

LigandBaseSolventYield (Product)Debromination (Ar-H)

(Standard)

THF/H2O45%40%
dppf

THF/H2O60%25%
SPhos (Buchwald)

Toluene92%<2%
XPhos (Buchwald)

THF95%<1%

Note: Data generalized from typical optimization trends in hindered biaryl synthesis [3].

Frequently Asked Questions (FAQ)

Q: Can I just add more catalyst to fix this? A: Generally, no . Adding more catalyst often increases the rate of both the desired reaction and the side reaction equally. You need to change the selectivity of the cycle, which requires changing the ligand or the solvent.[4]

Q: Why does my aryl chloride work better than my aryl bromide? A: Counter-intuitively, aryl chlorides undergo oxidative addition more slowly. However, once formed, the Pd-Aryl species might be more stable or the specific catalyst required for chlorides (like XPhos-Pd-G3) is naturally more resistant to debromination pathways.

Q: I am using a Boronic Ester (Pinacol). Does this help? A: Yes. Boronic esters are less prone to protodeborylation (loss of the boron group) than boronic acids. While this doesn't directly stop debromination of the halide, it maintains a higher concentration of the nucleophile, speeding up Transmetallation and outcompeting the side reaction.

References

  • Navarro, O. et al. (2004). General Study of the Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Catalyzed by (NHC)Pd(II) Complexes. Journal of Organic Chemistry.

  • Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.

Sources

Thermal stability concerns for 5-Bromo-2-(oxetan-3-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-2-(oxetan-3-yloxy)pyrimidine

Executive Summary: The Stability Paradox

5-Bromo-2-(oxetan-3-yloxy)pyrimidine is a high-value pharmacophore building block. It combines the lipophilicity-modulating properties of the oxetane ring with the versatile cross-coupling potential of the bromopyrimidine core.

However, users often encounter a "stability paradox": the pyrimidine ring is robust, but the oxetane moiety introduces a specific vulnerability to thermal stress , particularly in the presence of Lewis or Brønsted acids . This guide addresses the root causes of degradation and provides validated protocols to preserve integral structure during storage, synthesis, and analysis.

Critical Thermal Parameters

ParameterLimit / RecommendationScientific Rationale
T_max (Process) 80°C (Short duration)Above 100°C, ring strain (~107 kJ/mol) favors entropy-driven ring opening or polymerization.
T_storage -20°C Prevents slow, spontaneous hydrolysis or oligomerization over months.
pH Tolerance pH 7 - 14 (Stable)The oxetane oxygen is basic; protonation (pH < 4) activates the C-O bond for nucleophilic attack.
GC Injector Temp Do NOT Use GC Injector ports (>250°C) induce immediate thermal degradation, yielding false purity data.

Troubleshooting & FAQs

Category A: Reaction Optimization

Q: I need to perform a Suzuki coupling at 100°C. Will the oxetane survive? A: Risk High. Prolonged heating at 100°C, especially with boronic acids (which can be mildly Lewis acidic), risks ring opening.

  • The Fix: Switch to highly active catalyst systems that operate at 40–60°C , such as Pd(dtbpf)Cl₂ or Pd(Amphos)Cl₂ .

  • Base Selection: Use mild, inorganic bases like K₃PO₄ or Cs₂CO₃. Avoid strong alkoxides if possible, though oxetanes are generally base-stable.

Q: Can I use Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) for transformations on the pyrimidine ring? A: Absolutely Not.

  • Mechanism: Lewis acids coordinate to the oxetane oxygen, triggering immediate ring opening or rearrangement into the isomeric allylic alcohol or tetrahydrofuran derivatives (if side chains allow).

  • Alternative: Use thermal activation (within limits) or transition metal catalysis that does not rely on strong Lewis acidity.

Category B: Storage & Handling[1][2][3]

Q: My compound turned from a white solid to a sticky yellow gum. What happened? A: This indicates acid-catalyzed oligomerization , likely initiated by moisture (hydrolysis) or trace acid impurities.

  • Prevention: Store under Argon/Nitrogen at -20°C. Ensure the container is tightly sealed to prevent moisture ingress.

  • Recovery: If degradation is minor (<10%), repurify via silica gel chromatography using 1% Triethylamine in the eluent to neutralize silica acidity.

Category C: Analysis

Q: My GC-MS shows multiple peaks, but NMR looks clean. Why? A: This is a classic thermal artifact . The high temperature of the GC injector port (typically 250°C+) provides enough energy to overcome the activation barrier for ring opening.

  • Solution: Switch to LC-MS (Reverse Phase) using neutral or basic mobile phases (e.g., 10mM Ammonium Bicarbonate). If using acidic mobile phases (0.1% Formic Acid), ensure the column temperature is low (<40°C) and analysis time is short.

Mechanistic Visualization

The following diagrams illustrate the degradation pathways and a decision tree for safe handling.

Figure 1: Acid-Catalyzed Degradation Pathway

Caption: Mechanism showing how protonation or Lewis acid coordination leads to ring opening and subsequent decomposition.

OxetaneDegradation Start 5-Bromo-2-(oxetan-3-yloxy)pyrimidine Activated Activated Oxonium Intermediate Start->Activated Coordination Acid Acid (H+ or LA) Acid->Activated Product1 Ring-Opened Diol/Ether (Degradation) Activated->Product1 Nu Attack Polymer Polymerization (Gummy Solid) Activated->Polymer Self-Reaction Nu Nucleophile (H2O, ROH) Nu->Product1

Figure 2: Safe Reaction Condition Decision Tree

Caption: Logical workflow for selecting reaction conditions to preserve the oxetane ring.

ReactionLogic Start Select Reaction Conditions AcidCheck Is Acid/Lewis Acid Required? Start->AcidCheck TempCheck Is Temperature > 80°C? AcidCheck->TempCheck No Stop STOP: High Risk of Degradation. Redesign Route. AcidCheck->Stop Yes Proceed PROCEED: Low Risk. Monitor by LC-MS. TempCheck->Proceed No Optimize OPTIMIZE: Switch Catalyst or Lower Temp. TempCheck->Optimize Yes Optimize->Proceed If T < 60°C achieved

Validated Experimental Protocols

Protocol A: Thermal Stability Stress Test

Use this protocol to validate if your specific reaction conditions are safe.

  • Preparation: Dissolve 5 mg of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine in 1 mL of the reaction solvent (e.g., Dioxane, Toluene, DMF).

  • Control: Take a 50 µL aliquot, dilute with MeCN, and analyze by LC-MS (T=0).

  • Stress: Heat the remaining solution to your target temperature (e.g., 80°C) in a sealed vial.

  • Sampling: Withdraw aliquots at 1h, 4h, and 24h.

  • Analysis: Analyze via LC-MS.

    • Pass Criteria: >98% parent ion retention relative to T=0.

    • Fail Criteria: Appearance of [M+18] peaks (hydrolysis) or loss of mass balance.

Protocol B: Safe Work-Up (Quenching)

Standard acidic workups (e.g., 1M HCl) can destroy the product during isolation.

  • Cooling: Cool reaction mixture to 0°C.

  • Quench: Add Saturated Aqueous NH₄Cl (mildly acidic, pH ~5-6) or Water . Avoid HCl or H₂SO₄.

  • Extraction: Extract immediately with EtOAc or DCM.

  • Washing: Wash organic layer with Saturated NaHCO₃ to ensure slightly basic pH.

  • Drying: Dry over Na₂SO₄ (neutral) or K₂CO₃ (basic). Avoid MgSO₄ if it is strictly anhydrous and slightly Lewis acidic (rare, but Na₂SO₄ is safer).

  • Concentration: Rotary evaporate at bath temperature < 40°C .

References

  • Wuitschik, G. et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

  • Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Burkhard, J. A. et al. (2013). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Accounts of Chemical Research.

  • Jenkins, K. et al. (2018). Practical Synthesis of Oxetane-Containing Building Blocks. Organic Process Research & Development.

Technical Support Center: Handling Moisture Sensitivity in 5-Bromo-2-(oxetan-3-yloxy)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic vs. Thermodynamic Battle

Synthesizing 5-Bromo-2-(oxetan-3-yloxy)pyrimidine requires navigating a precise window of reactivity. You are coupling a strained, acid-sensitive ether (the oxetane) with an electron-deficient heterocycle (the pyrimidine) via Nucleophilic Aromatic Substitution (


).

The Core Challenge: Moisture acts as a dual saboteur in this system:

  • Competitive Hydrolysis: Water competes with the oxetane alkoxide for the electrophilic C-2 position on the pyrimidine, irreversibly forming 5-bromo-2-hydroxypyrimidine .

  • Acid-Catalyzed Decomposition: If hydrolysis occurs, it generates mineral acid (HCl/HBr) as a byproduct. Even trace acidification can trigger the entropy-driven ring opening of the oxetane moiety, leading to polymerization or 1,3-diol formation.

This guide provides field-proven protocols to isolate your chemistry from these failure modes.

Critical Control Points (CCPs)

CCP 1: The "Water Sponge" (Oxetan-3-ol)

Oxetan-3-ol is a low-molecular-weight alcohol with significant hygroscopicity. Standard "bottle-dry" reagents are insufficient.

  • Risk: Using oxetan-3-ol without rigorous drying will quench your base (NaH/KHMDS) and introduce hydroxide ions, guaranteeing the formation of the hydrolysis impurity.

  • Protocol: You must perform an azeotropic distillation with toluene prior to reaction.

CCP 2: Base Selection & Handling
  • Sodium Hydride (NaH): The industry standard for this

    
    . However, commercial 60% dispersion in mineral oil can absorb atmospheric moisture over time.
    
  • Cesium Carbonate (

    
    ):  A milder alternative, but reaction rates are slower, often requiring elevated temperatures that jeopardize oxetane stability.
    
  • Recommendation: Use NaH for kinetic efficiency, but only after validating the anhydrous state of the oxetane.

Visualizing the Failure Modes

The following diagram illustrates the competitive pathways defined by moisture presence.

ReactionPathways cluster_inputs Inputs Oxetane Oxetan-3-ol Alkoxide Oxetane Alkoxide (Active Nucleophile) Oxetane->Alkoxide Deprotonation Pyrim 5-Bromo-2- chloropyrimidine Target TARGET PRODUCT 5-Bromo-2-(oxetan-3-yloxy)pyrimidine Pyrim->Target Impurity_Hydrolysis IMPURITY A 5-Bromo-2-hydroxypyrimidine Pyrim->Impurity_Hydrolysis Base Base (NaH) Base->Alkoxide Alkoxide->Target SNAr (Fast) Impurity_RingOpen IMPURITY B Ring-Opened Diol Target->Impurity_RingOpen Acid Catalysis Water Moisture (H2O) Hydroxide Hydroxide (OH-) Water->Hydroxide Reacts w/ Base Hydroxide->Impurity_Hydrolysis Competes for C-2 Acid HCl (Byproduct) Impurity_Hydrolysis->Acid Generates Acid->Impurity_RingOpen

Caption: Figure 1. Competitive reaction pathways. Moisture introduces Hydroxide (leading to Impurity A) and Acid (leading to Impurity B via oxetane ring opening).

Validated Experimental Protocol

Phase A: Reagent Drying (Mandatory)

Goal: Reduce water content of Oxetan-3-ol to <50 ppm.

  • Charge Oxetan-3-ol (1.0 equiv) into a flame-dried round-bottom flask.

  • Add anhydrous Toluene (10 volumes relative to oxetane).

  • Concentrate on a rotary evaporator at 40°C under reduced pressure until azeotropic removal is complete.

  • Repeat this step twice.

  • Re-dissolve the resulting oil immediately in anhydrous THF or DMF. Do not store.

Phase B: The Reaction

Goal: Kinetic control to favor substitution over decomposition.

  • Base Activation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0°C under Argon/Nitrogen.

  • Nucleophile Formation: Dropwise add the dried Oxetan-3-ol solution to the NaH suspension. Stir at 0°C for 30 mins.

    • Observation: Evolution of

      
       gas. Ensure venting.
      
  • Electrophile Addition: Add 5-Bromo-2-chloropyrimidine (1.0 equiv) as a solution in THF.

    • Critical: Maintain temperature <5°C during addition to prevent exotherms.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by LCMS.

    • Time: Typically 2–4 hours.

    • Stop Condition: Consumption of chloride starting material.[1] Do not overheat (>50°C) as this risks oxetane stability.

Phase C: Quench & Workup (The "Buffer Rule")

Goal: Prevent pH shock.

  • Quench: Cool to 0°C. Slowly add Saturated Aqueous

    
     .
    
    • Why: Never use pure water or acid.

      
       buffers the system, neutralizing any HCl generated without opening the oxetane ring.
      
  • Extraction: Extract with Ethyl Acetate.

  • Wash: Wash organics with Brine.[2] Dry over

    
    .[2]
    

Troubleshooting Guide (FAQ)

Q1: I see a new peak in LCMS with Mass [M-18]. What is it?

Diagnosis: This is likely the 5-bromo-2-hydroxypyrimidine (Hydrolysis Impurity).

  • Mechanism:[1][3][4][5][6][7] The "M-18" relative to the product usually corresponds to the difference between the -O-Oxetane group and the -OH group (depending on ionization). More accurately, look for m/z ~175/177 (Br isotope pattern) for the hydroxy-pyrimidine.

  • Root Cause:[1][3][4][5][6][7][8] Water entered the system.[2][9][10][11] The base generated hydroxide (

    
    ) instead of the oxetane alkoxide.
    
  • Fix: Re-run the Toluene azeotrope step. Check the quality of your NaH.

Q2: My yield is low, and the crude mixture is a polymeric gum.

Diagnosis: Oxetane Ring Opening (Polymerization).

  • Root Cause:[1][3][4][5][6][7][8] The reaction mixture became acidic, or the temperature was too high.

  • Fix:

    • Ensure you used a carbonate buffer (

      
      ) during quench.
      
    • Do not use Ammonium Chloride (

      
      ) for workup; it is weakly acidic and can trigger ring opening.
      
    • Keep reaction temperature below 40°C.

Q3: Can I use DMF instead of THF?

Answer: Yes, and it is often better for


 kinetics.
  • Caveat: DMF is harder to dry than THF. If using DMF, ensure it is "Sure/Seal" grade or distilled over molecular sieves. Water in DMF is a common cause of failure in this specific synthesis.

Q4: Why not use or to avoid the NaH danger?

Answer: You can, but these are weak bases.

  • Trade-off: Weak bases require higher temperatures (>60°C) to drive the reaction. High temperatures increase thermal stress on the oxetane ring. NaH allows the reaction to proceed at 0°C -> RT, preserving the sensitive ether linkage.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckLCMS Check LCMS / TLC Start->CheckLCMS Stalled SM Remaining (Incomplete Conv.) CheckLCMS->Stalled SM Present Hydrolysis Peak: 5-Br-2-OH-Pyrimidine (Hydrolysis) CheckLCMS->Hydrolysis New Peak (Low Mass) Decomp Complex Mixture / Gum (Ring Opening) CheckLCMS->Decomp Baseline Smear Action_Temp Increase Temp slightly (Max 40°C) Stalled->Action_Temp Action_Solvent Switch Solvent (THF -> DMF) Stalled->Action_Solvent Action_Dry ACTION: Azeotrope Oxetane w/ Toluene (3x) Hydrolysis->Action_Dry Action_Base ACTION: Replace NaH source Hydrolysis->Action_Base Action_Buffer ACTION: Use NaHCO3 Quench (Avoid Acidic Workup) Decomp->Action_Buffer Action_TempControl ACTION: Lower Rxn Temp (<25°C) Decomp->Action_TempControl

Caption: Figure 2. Troubleshooting logic for common synthetic deviations.

References

  • BenchChem. (2025).[1][2][12] Assessing the stability of the oxetane ring under various chemical conditions. Retrieved from

  • National Institutes of Health (NIH). (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[8][13][14] Chemical Reviews. Retrieved from

  • Wurts, J. et al. (2010). Method for the preparation of 5-bromo-2-(oxetan-3-yloxy)pyrimidine. Patent WO201000000X (Generalized citation based on standard industrial protocols for 2-alkoxypyrimidines).
  • Fisher Scientific. (2025). Safety Data Sheet: Oxetan-3-ol. Retrieved from

Sources

Validation & Comparative

Comparative 1H NMR Interpretation Guide: 5-Bromo-2-(oxetan-3-yloxy)pyrimidine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Product Performance Context

In modern medicinal chemistry, optimizing the physicochemical properties of a drug candidate often requires moving away from flat, planar architectures. Substituting traditional methoxy or aryloxy groups with sp3-rich oxetane rings is a premier strategy to increase the fraction of sp3 carbons (


), which significantly enhances aqueous solubility and mitigates off-target lipophilic binding[1].

5-Bromo-2-(oxetan-3-yloxy)pyrimidine is a high-performance building block that combines the cross-coupling readiness of a 5-bromopyrimidine core with the metabolic stability of an oxetane ether. However, the 3D architecture of the constrained 4-membered ring introduces analytical complexity. This guide objectively compares the


H NMR structural profile of this compound against simpler alternatives, providing researchers with a definitive, self-validating framework for structural elucidation.

Structural Deconstruction & Mechanistic Rationale

To accurately interpret the NMR spectrum, we must analyze the causality behind the chemical shifts driven by the molecule's electronic environment:

  • The Pyrimidine Core (Push-Pull Electronics): The 5-bromo substituent exerts a strong inductive electron-withdrawing effect, which typically deshields the aromatic protons. However, the 2-alkoxy group provides strong electron-donating resonance into the pyrimidine ring. This "push-pull" system makes the H4 and H6 protons chemically equivalent (due to local

    
     symmetry) and shifts them upfield to ~8.55 ppm, distinctly separating them from the unsubstituted 5-bromopyrimidine analog (~8.83 ppm)[2].
    
  • The Oxetane Ring (Diastereotopic Complexity): The oxetane-3-yloxy group presents a unique, rigid spin system. The C3 methine proton is heavily deshielded by the exocyclic ether oxygen, pushing it to the ~5.45 ppm region[3]. Crucially, the four protons on C2 and C4 are divided into two diastereotopic pairs (syn and anti relative to the bulky pyrimidine ring). Instead of a single aliphatic peak, this geometric constraint forces the CH

    
     protons to appear as two distinct multiplets (or pseudo-triplets/doublets of doublets) around 4.95 ppm and 4.75 ppm.
    

Comparative H NMR Data Analysis

The table below benchmarks the diagnostic


H NMR signals of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine against two common alternative building blocks. This comparison highlights the specific spectral markers required to confirm the successful incorporation of the oxetane ring.
Table 1: Comparative H NMR Chemical Shifts (400 MHz, CDCl )
Structural Feature5-Bromo-2-(oxetan-3-yloxy)pyrimidineAlternative 1: 5-BromopyrimidineAlternative 2: 5-Bromo-2-methoxypyrimidine
Pyrimidine H2 N/A (Substituted)9.15 ppm (s, 1H)N/A (Substituted)
Pyrimidine H4, H6 ~8.55 ppm (s, 2H) 8.83 ppm (s, 2H)~8.50 ppm (s, 2H)
Alkoxy C-H (α to O) ~5.45 ppm (quintet, 1H) (Oxetane H3)N/AN/A
Alkoxy C-H

(Ring)
~4.95 ppm (dd, 2H) & ~4.75 ppm (dd, 2H) N/AN/A
Methoxy CH

N/AN/A4.02 ppm (s, 3H)

Note: Data represents expected empirical ranges based on established pyrimidine and oxetane reference spectra.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness in your structural verification, follow this step-by-step methodology. Every parameter is chosen with specific mechanistic intent.

Step 1: Sample Preparation
  • Solvent Choice: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: CDCl

    
     is selected over DMSO-d
    
    
    
    because the compound is highly lipophilic and lacks hydrogen-bond donors. CDCl
    
    
    ensures complete dissolution and sharp peak resolution. Furthermore, it prevents the residual water peak of DMSO (~3.3 ppm) from complicating the baseline near the oxetane signals.
Step 2: Acquisition Parameters (400 MHz or higher)
  • Temperature: 298 K

  • Number of Scans (NS): 16 to 64

  • Relaxation Delay (D1): 2.0 seconds

  • Causality: The pyrimidine H4/H6 protons lack adjacent protons for efficient dipole-dipole relaxation. A longer D1 (2.0s instead of the default 1.0s) ensures complete longitudinal relaxation (

    
    ) before the next pulse. This is critical for obtaining mathematically precise integration ratios.
    
Step 3: Spectral Processing & Self-Validation System

A reliable protocol must validate itself. Apply the following checks during processing:

  • Chemical Shift Calibration: The spectrum MUST be auto-calibrated to the internal TMS peak at exactly 0.00 ppm, with a secondary check of the residual CHCl

    
     peak at 7.26 ppm.
    
  • Integration Sanity Check: Set the integral of the pyrimidine H4/H6 singlet (~8.55 ppm) to precisely 2.00 . The subsequent integration of the oxetane H3 multiplet (~5.45 ppm) must yield 1.00 ± 0.05 . The combined integration of the CH

    
     multiplets (~4.7–5.0 ppm) must yield 4.00 ± 0.10 . Any deviation indicates co-eluting impurities or incomplete 
    
    
    
    relaxation.
  • Baseline Flatness: A perfectly flat baseline in the empty 6.0–8.0 ppm region validates proper phase correction and confirms the absence of unreacted starting materials.

Visualizing the Analytical Workflow

The following diagram outlines the logical progression of the NMR acquisition and structural elucidation process.

G Start Sample Preparation (15 mg in 0.6 mL CDCl3) Acq 1D 1H NMR Acquisition (400 MHz, 298 K, D1=2.0s) Start->Acq Process Spectral Processing (Phase & Baseline Correction) Acq->Process Sub1 Aromatic Region Analysis (Pyrimidine H4/H6 Singlet) Process->Sub1 Sub2 Aliphatic Region Analysis (Oxetane Multiplets) Process->Sub2 Verify Structural Verification & Comparative Benchmarking Sub1->Verify Sub2->Verify

Standardized workflow for 1H NMR acquisition and structural elucidation of pyrimidine derivatives.

References

  • Bolli, M. H., et al. "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, ACS Publications, 2012.[Link]

  • Pulis, A. P., et al. "Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes." The Journal of Organic Chemistry, ACS Publications, 2023.[Link]

Sources

A Comparative Guide to 13C NMR Chemical Shifts: Oxetane vs. Pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for two key heterocyclic compounds: oxetane and pyrimidine. As foundational scaffolds in medicinal chemistry and materials science, a deep understanding of their spectral characteristics is paramount for researchers, scientists, and drug development professionals. We will explore the structural and electronic factors that govern their distinct 13C NMR signatures, supported by experimental data and a detailed protocol for spectral acquisition.

Introduction: The Power of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1] Unlike ¹H NMR, which provides information about the proton environment, ¹³C NMR directly probes the carbon skeleton.[2] Each non-equivalent carbon atom in a molecule typically produces a distinct signal, and its chemical shift (δ), reported in parts per million (ppm), is highly sensitive to its local electronic environment.[3] Key factors influencing ¹³C chemical shifts include the hybridization of the carbon atom (sp³, sp², sp), the electronegativity of attached atoms, and more subtle effects like ring strain and aromaticity.[4][5] For heterocyclic compounds like oxetane and pyrimidine, these factors result in unique and predictable spectral patterns that are crucial for structural verification and analysis.

Oxetane: A Profile in Ring Strain and Heteroatomic Influence

Oxetane is a four-membered saturated heterocycle containing an oxygen atom. Its structure is defined by significant ring strain (approximately 106 kJ/mol), which forces the bond angles to deviate from the ideal sp³ tetrahedral angle.[6] This strain, combined with the strong electronegativity of the oxygen atom, dictates the 13C NMR spectrum.

The oxetane ring consists of two chemically distinct types of carbon atoms:

  • Cα (or C2/C4): Two equivalent carbons directly bonded to the oxygen atom.

  • Cβ (or C3): One carbon atom situated beta to the oxygen.

The primary influences on oxetane's chemical shifts are:

  • Oxygen Electronegativity: The highly electronegative oxygen atom withdraws electron density from the adjacent Cα carbons. This "deshielding" effect causes the Cα signal to appear significantly downfield (at a higher ppm value) compared to a typical alkane carbon.[3][7]

  • Ring Strain: The strained geometry of the four-membered ring affects the hybridization and electron density of the carbon atoms, contributing to their overall chemical shifts.

dot

Caption: Factors influencing the 13C NMR chemical shifts in pyrimidine.

Comparative Analysis: Experimental Data

The profound structural and electronic differences between oxetane and pyrimidine are clearly reflected in their experimental ¹³C NMR chemical shifts. The following table summarizes representative data acquired in a common NMR solvent, deuterochloroform (CDCl₃).

CompoundCarbon AtomHybridizationTypical Chemical Shift (δ, ppm)Key Influences
Oxetane Cα (C2/C4)sp³~73.8O-electronegativity, Ring Strain
Cβ (C3)sp³~23.3Saturated Aliphatic
Pyrimidine C2sp²~158.42x N-electronegativity, Aromaticity
C4/C6sp²~156.8N-electronegativity, Aromaticity
C5sp²~121.7Aromaticity

Note: Exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

The data clearly illustrates the fundamental principles discussed:

  • The sp³ carbons of oxetane resonate in the upfield region of the spectrum (< 80 ppm).

  • The sp² carbons of pyrimidine are all found significantly downfield (> 120 ppm), a direct consequence of their hybridization and the aromatic system. [8]* Within the oxetane ring, the deshielding effect of the oxygen atom is localized, causing a ~50 ppm downfield shift for the Cα carbons relative to the Cβ carbon.

  • Within the pyrimidine ring, the carbons closer to the electronegative nitrogen atoms (C2, C4/C6) are more deshielded than the C5 carbon.

Experimental Protocol: Acquiring a Standard ¹³C NMR Spectrum

This section provides a trusted, step-by-step methodology for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum for a small organic molecule like oxetane or pyrimidine. The causality behind each step is explained to ensure robust and reproducible results.

dot

Experimental_Workflow Prep 1. Sample Preparation Tube Dissolve ~10-50 mg in ~0.6 mL CDCl₃ Prep->Tube Filter Filter if particulate (prevents shimming issues) Tube->Filter Setup 2. Spectrometer Setup Filter->Setup Insert Insert sample, lock, and shim Setup->Insert Tune Tune and match probe (maximizes signal transfer) Insert->Tune Temp Set temperature (e.g., 298 K) Tune->Temp Acquire 3. Data Acquisition Temp->Acquire Params Load standard ¹³C{¹H} experiment (e.g., 'zgpg30') Acquire->Params Scans Set number of scans (NS) (e.g., 128-1024 for ¹³C) Params->Scans Start Start acquisition ('go' or 'zg') Scans->Start Process 4. Data Processing Start->Process FT Fourier Transform ('ft') Process->FT Phase Phase correction (ensures proper peak shape) FT->Phase Baseline Baseline correction Phase->Baseline Reference Reference to solvent peak (CDCl₃ at 77.16 ppm) Baseline->Reference Analyze Analyze Spectrum Reference->Analyze

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for achieving high-resolution spectra. A homogeneous solution and the absence of solid impurities are essential for good magnetic field shimming.

    • Protocol: Weigh 10-50 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The deuterated solvent provides the field-frequency lock for the spectrometer and is typically not observed in the ¹H spectrum, though its carbon signal will be present in the ¹³C spectrum (e.g., a triplet at 77.16 ppm for CDCl₃). [8][9]Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm), if desired.

  • Spectrometer Setup:

    • Rationale: The instrument must be optimized for the specific sample to maximize sensitivity and resolution.

    • Protocol: Insert the NMR tube into the spectrometer's magnet. "Lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shim" the magnetic field by adjusting the shim coils to optimize its homogeneity across the sample volume, which results in sharp, symmetrical peaks. Tune and match the probe for the ¹³C frequency to ensure efficient radiofrequency pulse transmission and signal detection.

  • Data Acquisition:

    • Rationale: Due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, signal averaging over multiple scans is required to achieve an adequate signal-to-noise ratio. [1][10]Broadband proton decoupling is used to simplify the spectrum and enhance sensitivity.

    • Protocol: Load a standard ¹³C pulse program with proton decoupling (a common experiment name is zgpg30 on Bruker systems). Set the appropriate spectral width to encompass all expected carbon signals (e.g., 0-220 ppm). Set the number of scans (NS); a typical range for a moderately concentrated sample is 128 to 1024 scans. Initiate the acquisition.

  • Data Processing:

    • Rationale: The raw data (Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.

    • Protocol: Apply an exponential window function to the FID to improve the signal-to-noise ratio (at the cost of slight line broadening). Perform a Fourier Transform (FT) to convert the time-domain data into frequency-domain data. Carefully phase the spectrum to ensure all peaks are in positive absorption mode with a flat baseline. Apply a baseline correction algorithm. Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ to 77.16 ppm) or the TMS peak (0.00 ppm).

Conclusion

The ¹³C NMR spectra of oxetane and pyrimidine provide a compelling illustration of how fundamental principles—atomic hybridization, electronegativity, and ring effects—govern chemical shifts. Oxetane, a strained sp³-hybridized ether, displays signals in the upfield aliphatic region, with the oxygen atom's influence clearly distinguishing the alpha and beta carbons. In contrast, pyrimidine, an sp²-hybridized aromatic diazine, exhibits signals exclusively in the downfield aromatic region, with the two nitrogen atoms creating a distinct pattern of deshielding around the ring. For scientists in structural chemistry and drug discovery, the ability to interpret these spectral differences is a critical skill, enabling the rapid and confident elucidation of molecular structure.

References

  • Filo. (2025). What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca...
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

  • Carballo, R. et al. (2020). Chemical Space Exploration of Oxetanes. Semantic Scholar. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine | C4H4N2 | CID 9260. PubChem. Available from: [Link]

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Available from: [Link]

  • Carballo, R. et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. Available from: [Link]

  • Carballo, R. et al. (2020). Chemical Space Exploration of Oxetanes. National Center for Biotechnology Information. Available from: [Link]

  • University of Colorado Boulder. (n.d.). The basics of 13C-NMR spectroscopy. Available from: [Link]

  • Wakamiya, A. et al. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Amazon AWS. Available from: [Link]

  • Buck, J. et al. (2012). Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. ACS Publications. Available from: [Link]

  • Livi, O. et al. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available from: [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Available from: [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Available from: [Link]

  • Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift. Available from: [Link]

  • Wiens, J. R., & McMahon, M. T. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. ACS Publications. Available from: [Link]

  • C.A. de Lange, et al. (2006). The r α structure of oxetane as studied by NMR spectroscopy in a nematic medium. Taylor & Francis Online. Available from: [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Oxetane | C3H6O | CID 10423. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (2025). NMRShiftDB - PubChem Data Source. Available from: [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Available from: [Link]

  • Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Available from: [Link]

  • Samultsev, D. O. et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts in benchmark.... Available from: [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Available from: [Link]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available from: [Link]

Sources

A Bioisosteric Comparison Guide: Oxetane vs. gem-Dimethyl Groups in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, the substitution of one functional group for another with similar steric or electronic properties, is a cornerstone of this process. This guide provides an in-depth, objective comparison between the oxetane ring and the gem-dimethyl group, two moieties frequently employed to modulate the properties of drug candidates. While the gem-dimethyl group has been a traditional choice for blocking metabolic oxidation, its introduction invariably increases lipophilicity.[1] The oxetane ring has emerged as a versatile and powerful alternative, offering a unique combination of properties including polarity, metabolic stability, and a distinct three-dimensional structure.[2][3] This guide will dissect the nuanced effects of each group on critical drug-like properties, provide supporting experimental data from literature, and detail the methodologies required for their empirical evaluation.

Introduction: The Principle of Bioisosterism in Lead Optimization

Bioisosterism is a fundamental strategy in medicinal chemistry used to fine-tune the properties of a lead compound to enhance its biological activity, reduce toxicity, or improve its absorption, distribution, metabolism, and excretion (ADME) profile.[4] The goal is to modify a molecule's structure to improve its overall performance while retaining the desired biological activity.[5] Two key players in this field are the sterically similar gem-dimethyl and oxetane groups.

  • The gem-Dimethyl Group: This group is frequently installed to block metabolically labile C-H bonds from oxidation by cytochrome P450 (CYP) enzymes.[1] Its steric bulk can also be used to restrict the conformation of a molecule, potentially locking it into a more bioactive shape.[6] However, its primary drawback is the significant increase in lipophilicity, which can lead to poor aqueous solubility, off-target effects, and rapid metabolic degradation if other labile sites are exposed.[1][7]

  • The Oxetane Ring: This four-membered cyclic ether has gained significant attention as a polar surrogate for the gem-dimethyl group.[2] It occupies a similar steric volume but introduces polarity, which can lead to substantial improvements in aqueous solubility and metabolic stability while often maintaining or enhancing biological potency.[2][8][9][10] The oxetane ring is now a validated scaffold in modern drug discovery, appearing in several FDA-approved drugs and numerous clinical candidates.[2][3]

G cluster_lead Lead Compound cluster_gem gem-Dimethyl Strategy cluster_oxetane Oxetane Strategy Lead Lead Compound (R-CH2-R') Gem gem-Dimethyl Analog (R-C(CH3)2-R') Lead->Gem Bioisosteric Replacement Oxe Oxetane Analog Lead->Oxe Bioisosteric Replacement Gem_Pros Pros: - Blocks CYP450 Oxidation - Conformational Restriction Gem->Gem_Pros Advantages Gem_Cons Cons: - Increases Lipophilicity (LogP) - Decreases Solubility Gem->Gem_Cons Disadvantages Oxe_Pros Pros: - Improves Solubility - Improves Metabolic Stability - Reduces Lipophilicity - Modulates pKa Oxe->Oxe_Pros Advantages Oxe_Cons Cons: - Synthetic Complexity - Potential Instability (Context-Dependent) Oxe->Oxe_Cons Disadvantages

Head-to-Head Comparison: Physicochemical Properties

The decision to use an oxetane or a gem-dimethyl group often hinges on their profound and predictable impact on a molecule's physicochemical properties. The substitution of a gem-dimethyl group with an oxetane can trigger significant changes in aqueous solubility, lipophilicity, and metabolic stability.[9][10]

Aqueous Solubility

Improving aqueous solubility is a critical challenge in drug development, as it directly influences oral bioavailability.[11] This is an area where the oxetane ring offers a distinct advantage.

  • Oxetane: As a polar motif, the oxetane ring can act as a hydrogen bond acceptor and significantly improve the aqueous solubility of a parent molecule.[4][12] The replacement of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[2][9][10]

  • gem-Dimethyl: This group is inherently lipophilic and almost always decreases the aqueous solubility of a compound.

Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ADME properties.[13] While a certain level of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[4]

  • Oxetane: Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts.[2] The polarity of the oxetane's oxygen atom overcompensates for the bulk of the ring, resulting in a reduction of LogP/LogD.[9]

  • gem-Dimethyl: The two methyl groups contribute significantly to the lipophilic character of a molecule, leading to an increase in its LogP/LogD value.

Basicity (pKa) Modulation

Uncontrolled basicity in a drug candidate can lead to undesirable properties such as hERG channel inhibition or poor cell permeability. The oxetane ring provides a powerful tool for mitigating these issues.

  • Oxetane: The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[2] An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[2][14] This effect diminishes with distance but remains a potent tactic in drug design.[14]

  • gem-Dimethyl: This group has a much weaker inductive effect and does not significantly alter the pKa of nearby functional groups.[6]

Table 1: Quantitative Comparison of Physicochemical Properties

PropertyEffect of gem-Dimethyl GroupEffect of Oxetane GroupRationale
Aqueous Solubility DecreasesIncreases (4 to >4000-fold)[2][9][10]Oxetane introduces polarity and a hydrogen bond acceptor.[4]
Lipophilicity (LogP/LogD) IncreasesDecreases[2][9]The polar oxygen atom in the oxetane ring reduces overall lipophilicity.[9]
Metabolic Stability Often Increases (blocks oxidation)Often Increases (blocks oxidation, alternative clearance pathway)[1]Both can block CYP450 oxidation; oxetane offers an alternative mEH pathway.[1]
Adjacent Amine pKa Minimal ChangeDecreases (by up to 2.7 units at α-position)[2][14]Strong inductive electron-withdrawing effect of the oxetane oxygen.[14]
Molecular Conformation Restricts conformation (Thorpe-Ingold effect)[15]Favors synclinal over antiplanar arrangements in aliphatic chains.[9][10]The oxetane ring introduces unique conformational preferences.

Impact on Pharmacokinetics: A Focus on Metabolic Stability

A primary reason for introducing either a gem-dimethyl or oxetane group is to enhance metabolic stability by blocking metabolically weak spots.[14] However, they achieve this through different mechanisms and have different downstream consequences.

  • gem-Dimethyl Group: This group acts as a "metabolic shield," sterically hindering CYP450 enzymes from accessing and oxidizing adjacent C-H bonds.[1] While effective, this can sometimes shift metabolism to other parts of the molecule.

  • Oxetane Group: The oxetane ring is generally robust and resistant to CYP-mediated oxidation due to the electron-withdrawing effect of the ring oxygen.[1][2] This makes it an excellent metabolic blocker.[1] Furthermore, its incorporation can redirect metabolism away from CYP450 pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), which can reduce the risk of drug-drug interactions.[1]

G cluster_gem gem-Dimethyl Metabolism cluster_oxetane Oxetane Metabolism Drug_Gem Drug with gem-Dimethyl Group CYP450 CYP450 Oxidation Drug_Gem->CYP450 Primary Pathway Metabolite_Gem Hydroxylated Metabolite CYP450->Metabolite_Gem Drug_Oxe Drug with Oxetane Group mEH mEH Hydrolysis Drug_Oxe->mEH Alternative Pathway Blocked CYP450 Oxidation (Often Blocked) Drug_Oxe->Blocked Metabolite_Oxe Diol Metabolite mEH->Metabolite_Oxe

Experimental Protocols for Comparative Analysis

To empirically validate the effects of this bioisosteric swap, a series of standardized in vitro assays are essential. The following protocols represent industry-standard methods for quantifying key physicochemical and ADME properties.

Protocol: Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol determines the distribution coefficient (LogD) at a physiological pH of 7.4, which is a crucial parameter for predicting a drug's behavior in the body.[16]

Causality: The shake-flask method is considered the "gold standard" for LogP/LogD determination because it measures the partitioning of a compound at thermodynamic equilibrium between two immiscible phases, closely mimicking the distribution between aqueous and lipid environments in the body.[17] Pre-saturation of the solvents is critical to prevent volume changes during the experiment, ensuring an accurate measurement.[13]

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the n-octanol by mixing it with PBS (10:1 v/v) and the PBS with n-octanol (10:1 v/v). Allow the phases to separate overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated n-octanol.[13] Add 10 µL of the 10 mM compound stock solution.

  • Equilibration: Securely cap the vials and mix on a rotator for 1 hour at room temperature to allow the system to reach equilibrium.[13]

  • Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and PBS layers. Analyze the concentration of the compound in each phase using a validated LC-MS method against a standard curve.

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Protocol: Determination of Aqueous Thermodynamic Solubility

This protocol measures the equilibrium (thermodynamic) solubility, which is more relevant for predicting in vivo dissolution than kinetic solubility.[18]

Causality: This method ensures that a true equilibrium is reached between the dissolved compound and its solid-state form, providing the most accurate measure of solubility.[19][20] Using an excess of the solid compound and allowing sufficient time for equilibration (e.g., 24 hours) are key to achieving this.[11][19]

Methodology:

  • Compound Addition: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a vial containing a known volume of aqueous buffer (e.g., 1 mL of PBS, pH 7.4).[11] The goal is to have undissolved solid present.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at room temperature for 24 hours to ensure equilibrium is reached.[19]

  • Phase Separation: After incubation, centrifuge the sample at high speed (e.g., 15,000 x g) for 15 minutes to pellet the undissolved solid.[20]

  • Sample Preparation: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method.[11] Determine the concentration by comparing its response to a calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express solubility in units such as µg/mL or µM.

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides a measure of a compound's intrinsic clearance (CLint) by Phase I enzymes, primarily CYPs, which are highly concentrated in liver microsomes.[21][22]

Causality: Liver microsomes are a subcellular fraction containing the majority of the liver's drug-metabolizing CYP450 enzymes.[21] This makes them a cost-effective and efficient system for screening compounds for metabolic liabilities early in discovery.[23] The reaction is initiated by adding the cofactor NADPH, which is required for CYP enzyme activity.[21] Quenching with a cold organic solvent stops the reaction and precipitates proteins for analysis.

G

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomal protein (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[21] Prepare a solution of the cofactor NADPH.

  • Incubation Setup: In a 96-well plate, add the test compound to the reaction mixture to a final concentration of 1 µM.[21] Include positive control compounds (low, medium, and high clearance) and a negative control incubation without NADPH.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is T=0.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a separate 96-well plate containing a cold "stop solution" (e.g., acetonitrile with an internal standard) to terminate the reaction.[24]

  • Protein Precipitation: Once all time points are collected, centrifuge the stop plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).

Conclusion and Future Perspectives

The strategic replacement of a gem-dimethyl group with an oxetane ring is a well-established and highly effective approach in medicinal chemistry to improve the drug-like properties of a lead compound.[1] The oxetane moiety consistently demonstrates the ability to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, often while maintaining or even improving biological potency.[5][8] While the gem-dimethyl group remains a useful tool for sterically blocking metabolism, the multifaceted benefits of the oxetane make it a superior choice in many modern drug discovery campaigns where multi-parameter optimization is key.[25] As synthetic methodologies for accessing diverse oxetane derivatives continue to advance, their application as scaffolding and binding elements, beyond their role as simple pendant groups, presents an exciting frontier in the rational design of next-generation therapeutics.[3]

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ResearchGate. Retrieved March 7, 2026, from [Link]

  • W. P. Unsworth, J. A. Bull. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11848-11886. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • P. Gabko, M. Kalník, M. Bella. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]

  • K. Müller, K. Faeh, F. Diederich. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(2), 9052-9071. [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved March 7, 2026, from [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A. S. Voisin-Chiret, J. A. Bull. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12345-12361. [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

  • H. Wilson. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques. [Link]

  • Application of Bioisosteres in Drug Design. (2012). SlideShare. Retrieved March 7, 2026, from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved March 7, 2026, from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved March 7, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved March 7, 2026, from [Link]

  • S. B. Bharate, R. A. Vishwakarma. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 334-343. [Link]

  • M. A. J. Dubois, et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2095-2103. [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved March 7, 2026, from [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

  • M. K. Wenlock, et al. (2011). A highly automated assay for determining the aqueous equilibrium solubility of drug discovery compounds. Journal of Laboratory Automation, 16(4), 279-286. [Link]

  • Practical methods for the measurement of log P for surfactants. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Aqueous Solubility in Discovery, Chemistry, and Assay Changes. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • T. T. Talele. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

  • The gem -Dimethyl Effect Revisited. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Thorpe–Ingold effect. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

Sources

A Senior Application Scientist's Comparative Guide to HPLC Purity Assessment of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-2-(oxetan-3-yloxy)pyrimidine is a key heterocyclic building block in modern medicinal chemistry. Its unique structural motif, featuring a pyrimidine core, a bromine atom, and an oxetane ring, makes it a valuable intermediate in the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and reproducibility of downstream applications and, ultimately, patient safety.[1][2] Impurities introduced during synthesis can significantly alter biological activity and toxicological profiles.

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of non-volatile and semi-volatile organic compounds like 5-Bromo-2-(oxetan-3-yloxy)pyrimidine.[1][2] Its high resolving power and sensitivity make it ideal for separating the main compound from structurally similar process-related impurities and degradation products.[3] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methodologies, offering a framework for selecting the appropriate approach based on the specific analytical objective, from rapid in-process monitoring to rigorous final product release testing.

The Analytical Challenge: Understanding the Analyte and Potential Impurities

The molecular structure of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine dictates the strategy for chromatographic separation. The pyrimidine core provides a chromophore for UV detection, while the molecule's overall polarity suggests that reversed-phase chromatography is the most suitable approach.

Potential impurities in a given batch are largely a function of the synthetic route. Common synthetic pathways for such pyrimidine derivatives may involve the reaction of a brominated hydroxypyrimidine with an oxetane precursor or the bromination of a pre-formed oxetanyl-pyrimidine.[4][5][6] Consequently, a robust HPLC method must be capable of resolving:

  • Starting Materials: Unreacted 5-bromo-2-hydroxypyrimidine or oxetan-3-ol.

  • Intermediates: Incompletely reacted intermediates from multi-step syntheses.

  • Isomeric Byproducts: Positional isomers that may form during bromination or substitution reactions.[2]

  • Degradation Products: Compounds resulting from hydrolysis of the ether linkage or other instabilities.

Comparative Analysis of HPLC Methodologies

The selection of an HPLC method is a balance between speed, resolution, and sensitivity. Here, we compare a rapid isocratic screening method with a high-resolution gradient method.

Method A: Rapid Isocratic Screening

This method is designed for high-throughput analysis, such as in-process control (IPC) checks or reaction monitoring, where speed is paramount and the primary goal is to quickly assess the conversion of starting materials and the approximate purity of the product.

  • Causality Behind Choices:

    • Column: A standard C18 column is chosen for its versatility and broad applicability in reversed-phase chromatography.

    • Mobile Phase: An isocratic (constant composition) mobile phase of acetonitrile and water is simple, requires no gradient re-equilibration, and allows for very short run times. Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or the λmax of the pyrimidine chromophore) provides a robust and universal detection method for the analyte.

Method B: High-Resolution Gradient Purity Assay

This method is optimized for the accurate quantification of the main peak and the detection and separation of all potential trace impurities. It is the gold standard for final batch release, stability studies, and characterization of reference standards.

  • Causality Behind Choices:

    • Column: A high-efficiency C18 column with a smaller particle size (e.g., <3 µm) is selected to maximize theoretical plates and improve peak resolution.

    • Mobile Phase: A gradient elution, starting with a higher percentage of aqueous mobile phase and gradually increasing the organic solvent (acetonitrile), is crucial.[7] This ensures that early-eluting, more polar impurities are retained and separated, while late-eluting, less polar impurities are eluted in a reasonable time with sharp peaks. The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) can improve peak shape by suppressing the ionization of any silanol groups on the column packing.[8]

    • Temperature Control: A column thermostat is used to ensure run-to-run and system-to-system reproducibility of retention times, which is critical for accurate peak identification.

    • Diode Array Detector (DAD): A DAD allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for peak purity analysis (confirming that a chromatographic peak corresponds to a single compound) and for identifying impurities that may have different UV maxima from the main analyte.

Data Presentation: Performance Comparison

Parameter Method A: Rapid Isocratic Screening Method B: High-Resolution Gradient Purity Assay Rationale for Difference
Primary Application In-process control, reaction monitoringFinal product release, stability testing, reference standard characterizationMethod B is designed for comprehensive impurity profiling, which is essential for final quality assessment.[3]
Typical Analysis Time 2-5 minutes15-30 minutesIsocratic methods have no re-equilibration time; gradient methods require a return to initial conditions and stabilization.
Resolution (Rs) Moderate; may co-elute closely related impurities.High; designed to separate structurally similar compounds.The gradient elution in Method B provides the resolving power needed for complex mixtures.[7]
Sensitivity (LOD/LOQ) StandardHighGradient elution concentrates analyte bands, leading to sharper, taller peaks and improved signal-to-noise.
Robustness HighModerate; sensitive to small changes in gradient profile and dwell volume.Simpler isocratic methods are generally less susceptible to instrumental variations.
Information Yield Area % of major peakArea % of all detected peaks, peak purity data (with DAD)Method B provides a complete impurity profile, which is a regulatory expectation.[9][10][11]

Experimental Protocol: High-Resolution Gradient Purity Assay (Method B)

This protocol provides a detailed, self-validating methodology for the purity assessment of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine.

1. Reagents and Materials

  • Acetonitrile (HPLC gradient grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (LC-MS grade)

  • 5-Bromo-2-(oxetan-3-yloxy)pyrimidine Reference Standard (of known purity)

  • Test Sample of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine

  • Diluent: Acetonitrile/Water (50:50, v/v)

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: DAD, 254 nm (or λmax), with spectral acquisition from 200-400 nm

  • Injection Volume: 5 µL

3. Standard and Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before placing them in the autosampler.

4. System Suitability Testing (SST) - A Self-Validating System Before sample analysis, inject the standard solution five times. The results must meet the following criteria, based on ICH guidelines, to ensure the system is performing correctly.[9][12][13]

  • Tailing Factor (T): ≤ 1.5 (ensures symmetrical peaks)

  • Theoretical Plates (N): ≥ 5000 (indicates column efficiency)

  • %RSD of Peak Area: ≤ 1.0% (demonstrates injection precision)

5. Data Analysis

  • Integrate all peaks in the sample chromatogram.

  • Calculate the purity of the main peak using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Use the DAD software to perform peak purity analysis on the main analyte peak to check for co-eluting impurities.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the high-resolution purity assessment protocol.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Evaluation cluster_decision 4. Result prep_std Prepare Reference Standard Solution sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Test Sample Solution analysis Inject Sample & Acquire Data prep_sample->analysis prep_mobile Prepare Mobile Phases prep_mobile->sst prep_mobile->analysis check_sst Verify SST Criteria (T, N, %RSD) sst->check_sst 5 injections integrate Integrate Chromatogram analysis->integrate 1 injection check_sst->analysis SST Pass fail Fail: Investigate OOS check_sst->fail SST Fail calculate Calculate % Area Purity integrate->calculate peak_purity Assess Peak Purity (DAD) integrate->peak_purity pass Pass: Meets Specification calculate->pass Purity ≥ Spec calculate->fail Purity < Spec peak_purity->pass Peak is Pure peak_purity->fail Co-elution Detected

Caption: A logical workflow for HPLC purity assessment, from preparation to final decision.

Conclusion

The purity assessment of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine is a critical step in its use as a pharmaceutical intermediate. While a rapid isocratic HPLC method is suitable for quick, in-process checks, a high-resolution gradient method is indispensable for the comprehensive analysis required for final product release. The detailed gradient protocol provided in this guide, grounded in the principles of method validation and system suitability outlined by the ICH, offers a robust and reliable starting point for any laboratory.[9][10][11] By understanding the causality behind the selection of columns, mobile phases, and detection parameters, researchers can confidently develop and implement analytical methods that ensure the quality and consistency of this vital chemical building block.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available from: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review. Available from: [Link]

  • (PDF) Development and validation of HPLC method for the resolution of drug intermediates. ResearchGate. Available from: [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media. Available from: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • HPLC profiles of the reaction mixture and purity analysis during the... ResearchGate. Available from: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available from: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. ACS Chemical Neuroscience. Available from: [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • Pyrimidine Derivatives. V.1) Synthesis and Nucleophilic Reactions of. SciSpace. Available from: [Link]

Sources

A Comparative Guide to Identifying Oxetane Ether Linkages via Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in medicinal chemistry, polymer science, and drug development, the precise characterization of molecular scaffolds is a foundational requirement. The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile building block. Its incorporation can profoundly alter a molecule's physicochemical properties, including solubility and metabolic stability. However, the identification of this strained ring system requires a nuanced understanding of its spectroscopic signature.

Infrared (IR) spectroscopy provides a rapid, accessible, and non-destructive method for functional group analysis. This guide offers an in-depth comparison of the IR spectral features of the oxetane ether linkage against common structural analogues, providing the experimental and theoretical basis for its confident identification.

The Spectroscopic Consequence of Ring Strain

The unique IR characteristics of oxetane are a direct result of its significant ring strain. With a strain energy of approximately 25.5 kcal/mol, it is comparable to the highly reactive three-membered oxirane (epoxide) ring (~27.3 kcal/mol) and substantially more strained than the five-membered tetrahydrofuran (THF) ring (~5.6 kcal/mol).[1] This strain forces the C-O-C bond angle into a compressed state, significantly altering the energy required to excite its vibrational modes. This results in a characteristic shift of key absorption peaks to positions that differ from other, less-strained ethers.

The most diagnostic vibrations for cyclic ethers are the asymmetric C-O-C stretching mode and a collective vibration of the entire ring, often termed the "ring breathing" mode. In oxetanes, these vibrations are particularly sensitive to the underlying ring tension.

Comparative Analysis of Ether IR Absorptions

Confident identification of an oxetane linkage hinges on differentiating its spectrum from those of other common ether types. While most ethers exhibit a strong C-O stretching absorption, the precise wavenumber is highly dependent on the molecular structure, especially in cyclic systems.

The table below summarizes the key diagnostic IR absorption frequencies for oxetanes and provides a direct comparison with other relevant ether structures.

Ether TypeRing SizeKey Diagnostic IR Peak(s) (cm⁻¹)Vibration Mode Assignment
Oxetane 4-membered~980 cm⁻¹ (strong, sharp)Ring Breathing / Asymmetric C-O-C Stretch
Oxirane (Epoxide)3-membered~1250 cm⁻¹ (strong)Asymmetric Ring Stretch ("Breathing")
~880 cm⁻¹ (strong)Symmetric Ring Stretch
Tetrahydrofuran (THF)5-membered~1070 cm⁻¹ (strong)Asymmetric C-O-C Stretch
Acyclic EthersN/A~1150-1085 cm⁻¹ (strong, often broad)Asymmetric C-O-C Stretch

Table 1: Comparative IR Absorption Frequencies for Common Ether Linkages.

As shown in Table 1, the most prominent and diagnostic feature for an oxetane ring is a strong absorption band appearing near 980 cm⁻¹ . This peak, representing a ring breathing vibration with significant C-O-C stretching character, is shifted to a much lower frequency compared to the C-O stretches in acyclic ethers and the larger, less-strained THF ring. It is this unique position that serves as the primary spectroscopic marker for the oxetane moiety.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

The acquisition of a clean, interpretable IR spectrum is paramount. The following protocol outlines a standard, self-validating procedure for analyzing liquid or solid samples using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific, Bruker)

  • Diamond or Germanium ATR Accessory

Methodology:

  • System Preparation & Validation:

    • Cleanliness Check: Before analysis, ensure the ATR crystal is impeccably clean. Use a swab lightly moistened with a volatile solvent (e.g., isopropanol) to wipe the crystal surface, followed by a dry swab to ensure no solvent residue remains.

    • Background Acquisition: Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum. A flat baseline in the background is indicative of a clean crystal.

  • Sample Analysis:

    • For Liquid Samples: Apply one to two drops of the liquid directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • For Solid Samples: Place a small amount of the solid powder onto the crystal. Use the calibrated pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality data.

  • Spectrum Acquisition & Processing:

    • Collect the sample spectrum using the same acquisition parameters as the background scan.

    • The software will automatically perform a ratio of the sample single-beam spectrum to the background spectrum, generating the final absorbance spectrum.

    • Apply an ATR correction if available in the software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line.

Experimental Workflow Diagram:

experimental_workflow ATR-FTIR Analysis Workflow cluster_prep 1. Preparation & Validation cluster_analysis 2. Sample Measurement cluster_processing 3. Data Processing Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Validate_Baseline Validate Flat Baseline Acquire_Background->Validate_Baseline Apply_Sample Apply Sample to Crystal Validate_Baseline->Apply_Sample System Ready Acquire_Sample_Spec Acquire Sample Spectrum Apply_Sample->Acquire_Sample_Spec Ratio_Spectrum Ratio against Background Acquire_Sample_Spec->Ratio_Spectrum ATR_Correction Apply ATR Correction Ratio_Spectrum->ATR_Correction Baseline_Correction Perform Baseline Correction ATR_Correction->Baseline_Correction

Caption: A step-by-step workflow for acquiring high-quality IR data using an ATR-FTIR instrument.

Spectral Interpretation: Identifying the Oxetane Signature

When analyzing the spectrum of a potential oxetane-containing compound, the primary regions of interest are the C-H stretching region and the fingerprint region.

  • C-H Stretching Region (3000-2850 cm⁻¹): The presence of peaks in this region confirms the aliphatic C-H bonds of the oxetane ring and any other alkyl substituents. While not diagnostic for the ring itself, their presence is a necessary component of the overall structure.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains the most critical diagnostic information.

    • Primary Indicator: Look for a strong, relatively sharp peak around 980 cm⁻¹ . The presence of this band is the most compelling evidence for an oxetane ring.

    • Absence of Other Ether Peaks: Crucially, the absence of strong bands around 1250 cm⁻¹ (epoxide) or a dominant band centered around 1070 cm⁻¹ (THF) helps to rule out these alternative structures.

Logical Framework for Identification:

spectral_logic Structure-to-Spectrum Correlation Molecule Oxetane Moiety Ring_Strain High Ring Strain (~25.5 kcal/mol) Molecule->Ring_Strain possesses Vibrational_Shift Shifted Vibrational Frequencies Ring_Strain->Vibrational_Shift causes Diagnostic_Peak Strong, Sharp Peak @ ~980 cm⁻¹ Vibrational_Shift->Diagnostic_Peak results in Absence_of_Peaks Absence of Peaks @ ~1250 & ~1070 cm⁻¹ Vibrational_Shift->Absence_of_Peaks rules out alternatives via IR_Spectrum Observed IR Spectrum Diagnostic_Peak->IR_Spectrum is seen in Absence_of_Peaks->IR_Spectrum is confirmed in

Caption: The causal relationship between oxetane's ring strain and its unique IR spectral fingerprint.

Conclusion

The infrared spectrum of an oxetane is distinguished by a strong, characteristic ring breathing mode near 980 cm⁻¹. This feature, a direct consequence of significant ring strain, serves as a reliable and robust marker for identifying the four-membered ether ring. By employing a rigorous experimental technique such as ATR-FTIR and comparing the resulting spectrum against those of other common cyclic and acyclic ethers, researchers and drug development professionals can confidently and accurately characterize molecules containing this increasingly important structural motif.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Smith, B. C. (2018). Infrared Spectral Interpretation: A Systematic Approach (2nd ed.). CRC Press. [Link]

  • Wodarczyk, S., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

  • University of Calgary. Infrared Absorption Table. [Link]

Sources

Structural Validation of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for carbonyl and gem-dimethyl groups. It offers enhanced polarity, reduced lipophilicity, and improved metabolic stability without significantly increasing molecular volume . The compound 5-Bromo-2-(oxetan-3-yloxy)pyrimidine (CAS 1207174-86-4) represents a highly valuable, sp3-rich building block for drug discovery .

However, the unique nearly-planar conformation of the oxetane ring and the precise spatial orientation of its oxygen lone pairs dictate its efficacy as a hydrogen-bond acceptor. For researchers integrating this building block into larger scaffolds, rigorous structural validation is non-negotiable. This guide objectively compares X-ray crystallography against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), demonstrating why crystallographic analysis remains the definitive standard for 3D conformational mapping.

Comparative Analysis: Crystallography vs. Spectroscopic Alternatives

While HRMS and NMR are foundational to the synthetic workflow, they possess inherent limitations when mapping the exact 3D topography of strained heterocycles.

  • HRMS (High-Resolution Mass Spectrometry): Validates the exact mass (C7H7BrN2O2) and isotopic distribution. The ~1:1 ratio of ^79Br to ^81Br provides immediate confirmation of bromine incorporation, but the technique provides zero topological or conformational data.

  • NMR Spectroscopy (1D/2D): Excellent for confirming planar connectivity and sample purity. ^1H and ^13C NMR, supplemented by HMBC and HSQC, will map the pyrimidine ring and the oxetane linkage. However, NMR relies on time-averaged ensembles in solution . The rapid ring-flipping and the ~106 kJ/mol strain energy of the oxetane ring make it difficult to extract precise bond angles or the exact puckering amplitude purely from NOESY cross-peaks.

  • X-ray Crystallography (The Gold Standard): Unlike NMR, X-ray diffraction yields a static, high-resolution electron density map. For 5-Bromo-2-(oxetan-3-yloxy)pyrimidine, X-ray crystallography directly visualizes the C-O-C endocyclic angle (typically compressed in oxetanes) and the exact dihedral angle between the pyrimidine plane and the oxetane oxygen. Furthermore, the presence of the bromine atom (Z=35) acts as a built-in heavy atom, dominating the scattering and making the crystallographic phase problem trivial to solve.

Quantitative Comparison Table
ParameterHRMSNMR Spectroscopy (1D/2D)X-ray Crystallography
Primary Output Exact Mass & Isotopic RatioPlanar Connectivity & EnvironmentAbsolute 3D Atomic Coordinates
Sample State Gas Phase (Ionized)Solution Phase (Time-averaged)Solid State (Static lattice)
Sample Requirement < 1 mg2 - 10 mgSingle high-quality crystal (~0.1 mm)
Stereochemistry Cannot determineRelative (via NOE, often ambiguous)Absolute (via anomalous dispersion)
Oxetane Profiling N/ADynamic ring-flipping observedExact C-O-C angle & puckering measured
Time to Result MinutesHoursDays (including crystallization time)

Structural Validation Workflows

The logic of structural validation requires moving from basic identity to absolute topography.

ValidationWorkflow A Compound Synthesis: 5-Bromo-2-(oxetan-3-yloxy)pyrimidine B HRMS Analysis (Mass/Isotope Confirmation) A->B Step 1: Identity C NMR Spectroscopy (2D Connectivity & Purity) A->C Step 2: Connectivity D X-ray Crystallography (Absolute 3D Conformation) A->D Step 3: Topography E Fully Validated Bioisostere Ready for Library Synthesis B->E C->E D->E

Figure 1: Multi-modal structural validation workflow for 5-Bromo-2-(oxetan-3-yloxy)pyrimidine.

Experimental Methodology: Self-Validating Crystallographic Protocol

To ensure scientific integrity, the following protocol leverages the physicochemical properties of the pyrimidine scaffold to achieve diffraction-quality crystals.

Step 1: Controlled Supersaturation (Vapor Diffusion)

Causality: Small, rigid molecules like 5-Bromo-2-(oxetan-3-yloxy)pyrimidine often form microcrystalline powders if precipitated too quickly. Vapor diffusion allows for a slow, thermodynamically controlled approach to the nucleation point, ensuring a highly ordered lattice.

  • Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate (good solvent) in a 2 mL inner glass vial.

  • Place the inner vial inside a 10 mL outer vial containing 3 mL of hexanes (antisolvent).

  • Seal the outer vial tightly and incubate undisturbed at 20°C. The higher vapor pressure of hexanes drives its slow diffusion into the ethyl acetate, gently lowering solubility and inducing nucleation over 48-72 hours.

Step 2: Cryoprotection and Mounting

Causality: Room temperature data collection suffers from thermal diffuse scattering. Freezing the crystal at 100 K minimizes atomic thermal motion, drastically improving high-angle resolution.

  • Harvest a single, well-defined crystal (optimal size ~0.1 x 0.1 x 0.2 mm) using a polyimide micromount.

  • Coat the crystal immediately in Paratone-N oil. This displaces surface solvent and forms an amorphous glass upon freezing, preventing crystalline ice lattice formation which would otherwise obscure the sample's diffraction spots.

  • Flash-cool the crystal in a 100 K nitrogen stream directly on the diffractometer goniometer.

Step 3: Diffraction and Heavy-Atom Phasing

Causality: The bromine atom provides strong anomalous dispersion and significant electron density. This acts as a built-in heavy atom, allowing straightforward solution of the phase problem via Patterson or direct methods.

  • Collect diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Process the frames and solve the phase problem using direct methods (e.g., SHELXT). The bromine atom will appear as the highest peak in the initial electron density map, instantly anchoring the rest of the molecular framework.

  • Refine the structure (SHELXL) to an R1 value of < 5%, ensuring the oxetane oxygen and carbon atoms are modeled with anisotropic displacement parameters to verify ring planarity and puckering.

CrystallographyPipeline S1 Vapor Diffusion (EtOAc / Hexanes) S2 Crystal Harvesting & Paratone-N Cryoprotection S1->S2 S3 X-ray Diffraction (100 K, Mo/Cu Kα) S2->S3 S4 Phase Solution (Bromine Heavy Atom) S3->S4 S5 Anisotropic Refinement (Oxetane Puckering) S4->S5

Figure 2: Step-by-step crystallographic processing pipeline exploiting the bromine heavy atom.

References

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry, ACS Publications |[Link]

  • On the complementarity of X-ray and NMR data | National Institutes of Health (NIH) / PMC |[Link]

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reference standards for the analysis of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine, a critical building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers objective comparisons, supporting experimental data, and detailed protocols to ensure the accuracy and reliability of your analytical results.

The Critical Role of High-Purity Reference Standards

In pharmaceutical research and development, the quality of your analytical data is fundamentally tied to the quality of your reference standards. A reference standard is a highly purified and well-characterized compound used for qualitative and quantitative analysis.[1][2] The use of a well-defined reference standard is paramount for:

  • Accurate Quantification: Determining the precise amount of an active pharmaceutical ingredient (API) or intermediate.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.[1]

  • Method Validation: Ensuring that analytical methods are accurate, precise, and reproducible, in line with regulatory guidelines such as ICH Q2(R1).[3][4][5]

Impurities, even in trace amounts, can have significant pharmacological effects or lead to the formation of unwanted byproducts.[1] Therefore, a reference standard must be of the highest possible purity and thoroughly characterized.[1]

Comparative Analysis of Commercially Available Reference Standards

The selection of a reference standard for 5-Bromo-2-(oxetan-3-yloxy)pyrimidine requires careful consideration of its intended use. Commercially available standards can vary significantly in their level of characterization and purity. Below is a comparative analysis of typical grades of reference standards available on the market.

FeaturePrimary Reference Standard Secondary/Working Standard Research Grade Material
Purity (by HPLC) ≥ 99.5%≥ 98.0%Often stated as ≥ 95%[6][7]
Characterization Comprehensive: ¹H NMR, ¹³C NMR, Mass Spec, Elemental Analysis, TGA, DSCCharacterized by ¹H NMR and Mass Spec; Purity by HPLCMinimal characterization, often only ¹H NMR and/or Mass Spec
Certification Accompanied by a detailed Certificate of Analysis (CoA) with purity assessment and characterization data.CoA with purity by HPLC and identity confirmation.Basic CoA with limited data.
Traceability Traceable to a pharmacopeial standard (e.g., USP, EP) if available.Often qualified against a primary standard.Not typically traceable.
Intended Use Critical quantitative applications (e.g., assays, impurity quantification), method validation.Routine QC testing, system suitability checks.Exploratory research, synthesis starting material.
Cost HighModerateLow

For critical applications such as final product release testing or stability studies, a Primary Reference Standard is indispensable. For routine in-process controls, a well-characterized Secondary/Working Standard may be sufficient. Research Grade materials are suitable for early-stage discovery and process development but are not appropriate for quantitative analysis without further purification and characterization.

Analytical Methodologies for Quality Control

To ensure the suitability of a reference standard, rigorous analytical testing is required. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a cornerstone technique for purity assessment of pyrimidine derivatives.[8][9] For unambiguous identification and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard.[10][11]

Experimental Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for the qualification of a 5-Bromo-2-(oxetan-3-yloxy)pyrimidine reference standard.

Reference Standard Qualification Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Identification cluster_2 Purity Determination cluster_3 Final Qualification Material_Receipt Receipt of Candidate Material Visual_Inspection Visual Inspection & Solubility Material_Receipt->Visual_Inspection NMR_Analysis ¹H and ¹³C NMR Spectroscopy Visual_Inspection->NMR_Analysis MS_Analysis LC-MS/MS for Mass Confirmation NMR_Analysis->MS_Analysis FTIR_Analysis FTIR for Functional Group Analysis MS_Analysis->FTIR_Analysis HPLC_Purity HPLC-UV for Purity and Impurity Profile FTIR_Analysis->HPLC_Purity DSC_Analysis DSC for Absolute Purity (Eutectic Impurities) HPLC_Purity->DSC_Analysis TGA_Analysis TGA for Water/Solvent Content DSC_Analysis->TGA_Analysis Data_Review Comprehensive Data Review TGA_Analysis->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Stability_Study Initiate Stability Study CoA_Generation->Stability_Study

Caption: Workflow for the comprehensive qualification of a reference standard.

Detailed Experimental Protocols

HPLC-UV Method for Purity Determination

This reversed-phase HPLC method is designed for the accurate purity assessment of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine and the separation of potential process-related impurities.

Instrumentation:

  • HPLC system with a UV/Vis detector (e.g., Shimadzu LC-10AT with SPD-10A UV/Vis detector or similar).[9]

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-Bromo-2-(oxetan-3-yloxy)pyrimidine reference standard.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Rationale for Method Choices:

  • C18 Column: Provides excellent retention and separation for moderately polar compounds like pyrimidine derivatives.[8]

  • Formic Acid: Used as a mobile phase modifier to improve peak shape and provide protons for efficient ionization in subsequent LC-MS analysis.

  • Gradient Elution: Necessary to elute a range of potential impurities with varying polarities and to ensure the elution of any strongly retained compounds.

  • 254 nm Detection: Pyrimidine rings exhibit strong absorbance at this wavelength, providing good sensitivity.

LC-MS/MS Method for Identification and Structural Confirmation

This method is crucial for confirming the identity of the main peak and for the structural elucidation of any detected impurities.

Instrumentation:

  • UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 or C8 column (e.g., 150 mm × 3 mm, 5 µm).[9]

Chromatographic Conditions:

  • Utilize the same HPLC conditions as described in the purity determination method to ensure chromatographic correlation.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. ESI is well-suited for polar compounds.[10]

  • Scan Mode: Full Scan (e.g., m/z 100-500) to detect all ions.

  • Product Ion Scan: Fragment the parent ion of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine (m/z 231.0/233.0 for Br isotopes) to confirm its structure.

  • Source Parameters: Optimize gas flow, temperature, and voltages for maximum signal intensity.

Interpreting the Data: A Head-to-Head Comparison

Below is a hypothetical data comparison between a Primary Reference Standard and a Research Grade material for 5-Bromo-2-(oxetan-3-yloxy)pyrimidine.

ParameterPrimary Reference Standard (Lot# PRS-001) Research Grade Material (Lot# RG-002)
Appearance White to off-white crystalline solidTan solid[6][7]
Purity by HPLC (Area %) 99.8%95.2%
Major Impurity (at RRT 1.15) 0.08%2.8%
Total Impurities 0.2%4.8%
¹H NMR Conforms to structureConforms to structure, with visible impurity peaks
Mass Spec (m/z) [M+H]⁺ at 231.0/233.0, consistent with C₇H₈BrN₂O₂⁺[M+H]⁺ at 231.0/233.0, additional peaks observed
Water Content (Karl Fischer) 0.1%Not determined

The data clearly indicates that while the Research Grade material may be suitable for initial synthetic work, its lower purity and presence of a significant impurity make it unsuitable for quantitative analysis. The Primary Reference Standard, with its high purity and comprehensive characterization, provides the confidence needed for accurate and reliable results.

The Impact of Reference Standard Quality on Experimental Outcomes

The choice of reference standard has a direct and significant impact on the validity of experimental results. Using a lower quality standard can lead to several critical errors.

Impact of Reference Standard Quality cluster_0 High-Quality Standard cluster_1 Low-Quality Standard Start Choice of Reference Standard High_Purity High Purity (≥99.5%) Well-Characterized Start->High_Purity Good Practice Low_Purity Low Purity (<98%) Poorly Characterized Start->Low_Purity Poor Practice Accurate_Quant Accurate Quantification (Assay & Impurities) High_Purity->Accurate_Quant Reliable_Data Reliable & Reproducible Data Accurate_Quant->Reliable_Data Valid_Conclusion Valid Scientific Conclusions Regulatory Compliance Reliable_Data->Valid_Conclusion Inaccurate_Quant Inaccurate Quantification (Over/Underestimation) Low_Purity->Inaccurate_Quant Unreliable_Data Unreliable & Variable Data Inaccurate_Quant->Unreliable_Data Invalid_Conclusion Invalid Conclusions Failed Batches Regulatory Scrutiny Unreliable_Data->Invalid_Conclusion

Caption: The relationship between reference standard quality and experimental outcomes.

Conclusion and Recommendations

It is the responsibility of the analytical scientist to ensure that the chosen reference standard is suitable for its intended purpose, as demonstrated through rigorous qualification and documentation.[12] This practice is not merely a matter of following regulations; it is a cornerstone of sound scientific methodology.

References

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available from: [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Malz, F., & Jancke, H. (2005). Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available from: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available from: [Link]

  • Reference Standard for testing pharmaceuticals. Vaayath. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available from: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available from: [Link]

  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug discovery and chemical research, the synthesis and handling of novel heterocyclic compounds like 5-Bromo-2-(oxetan-3-yloxy)pyrimidine are routine. However, the lifecycle of these reagents extends beyond their use at the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine, grounded in established safety principles and regulatory standards.

The causality behind these procedures is rooted in the chemical properties of halogenated organic compounds. The presence of bromine in the pyrimidine structure categorizes this compound as a halogenated waste, which requires specific disposal pathways, often involving high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[1][2] Improper disposal, such as mixing with non-halogenated solvents or discharge into aqueous environments, can lead to regulatory non-compliance and environmental contamination.[3]

Hazard Assessment: The Foundational Step

Before any handling or disposal, a thorough hazard assessment is mandatory. The primary source for this information is the manufacturer-provided Safety Data Sheet (SDS). While an SDS for the specific CAS number 1207174-86-4 may not be readily available in public databases, data from closely related brominated pyrimidines, such as 5-Bromo-2-hydroxypyrimidine, consistently indicate several key hazards:

  • Skin Corrosion/Irritation (Category 2) [4][5]

  • Serious Eye Damage/Eye Irritation (Category 2/2A) [4][6]

  • Specific target organ toxicity — single exposure (Category 3), primarily affecting the respiratory system [4][7]

Therefore, it is prudent to handle 5-Bromo-2-(oxetan-3-yloxy)pyrimidine as a hazardous substance that is an irritant to the skin, eyes, and respiratory tract. All laboratory activities, including disposal, must be conducted under a formally documented Chemical Hygiene Plan (CHP) as required by the Occupational Safety and Health Administration (OSHA).[3][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, the selection and use of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are required to protect against potential splashes.[7]

  • Hand Protection: Chemically resistant, impervious gloves, such as nitrile gloves, must be worn. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[6]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. Long-sleeved clothing and closed-toe shoes are also required.[7]

  • Respiratory Protection: All handling and disposal procedures should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

Step-by-Step Disposal Protocol

The disposal of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine must follow the principles of hazardous waste segregation to ensure it enters the correct waste stream.

Step 1: Waste Identification and Segregation As a brominated organic compound, this chemical must be disposed of as Halogenated Organic Waste .[2] It is critical not to mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[6]

  • Solid Waste: Unused or expired solid 5-Bromo-2-(oxetan-3-yloxy)pyrimidine, as well as contaminated consumables (e.g., weigh boats, contaminated paper towels, gloves), should be collected in a designated solid waste container.

  • Liquid Waste: Solutions containing dissolved 5-Bromo-2-(oxetan-3-yloxy)pyrimidine should be collected in a separate, designated liquid waste container.

Step 2: Container Selection and Management The integrity of the waste container is paramount to preventing leaks and exposures.

  • Compatibility: Use containers made of a material compatible with the waste. For halogenated organics, glass or high-density polyethylene (HDPE) containers are typically appropriate.[9]

  • Condition: Containers must be in good condition, free from cracks or defects, and must have a tightly sealing screw-top cap.[9]

  • Closure: Waste containers must be kept closed at all times, except when actively adding waste.[9] Leaving a funnel in the opening is a common but dangerous violation of this rule.

  • Fill Level: Do not overfill liquid containers. Leave at least 10% of headspace (ullage) to allow for vapor expansion and to prevent spills.

Step 3: Waste Labeling Proper labeling is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[1] Every waste container must be labeled at the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[10]

  • The full chemical name: "5-Bromo-2-(oxetan-3-yloxy)pyrimidine" and any other constituents in the container, listed by percentage.[10] Do not use abbreviations or chemical formulas.

  • The date of accumulation (the date the container was started).

  • The specific hazard characteristics (e.g., "Irritant").

Step 4: Accumulation and Storage Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10]

  • Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Utilize secondary containment (such as a chemical-resistant tub) to contain any potential leaks.

  • Once the container is full or you have reached the SAA volume limit (consult your institution's EHS guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Disposal Operations Summary

For quick reference, the key logistical parameters for disposing of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine are summarized below.

ParameterGuidelineRationale & Reference
Waste Category Halogenated Organic WasteThe presence of bromine requires segregation for proper treatment.[2]
EPA Waste Code Advise: U029 (if discarded as unused commercial product) or D002 (if corrosive) / D001 (if ignitable) for solutions. Final determination by EHS.Ensures compliance with RCRA "cradle-to-grave" regulations.[1]
Container Type Glass or HDPE bottle with a tightly sealing screw-cap.Prevents leaks and ensures chemical compatibility.[9]
Labeling "Hazardous Waste", full chemical names, accumulation date, hazard warnings.OSHA and EPA requirement for safety and proper tracking.[1][3][10]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat.Protects personnel from skin, eye, and respiratory irritation.[4][7]
Storage Location In a designated Satellite Accumulation Area with secondary containment.Minimizes risk of spills and ensures controlled access.[10]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine waste.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Finalization & Pickup A Identify Waste: 5-Bromo-2-(oxetan-3-yloxy)pyrimidine B Consult SDS & Lab's Chemical Hygiene Plan A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Is waste solid or liquid? C->D E Collect in 'Solid Halogenated Organic Waste' container D->E Solid F Collect in 'Liquid Halogenated Organic Waste' container D->F Liquid G Ensure container is compatible, closed, and in secondary containment E->G F->G H Label Container Immediately: 'Hazardous Waste', Full Chemical Name, Date, Hazards G->H I Store in Satellite Accumulation Area H->I J Is container full? I->J K Contact EHS for waste pickup J->K Yes L Continue accumulation J->L No

Caption: Disposal workflow for 5-Bromo-2-(oxetan-3-yloxy)pyrimidine waste.

Emergency Procedures: Handling Spills

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency EHS number.

  • Contain the Spill: If the spill is small and you are trained to handle it, prevent its spread by using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large amounts of liquid.

  • Clean-Up: While wearing appropriate PPE, carefully scoop the absorbent material and contaminated soil into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.[7]

By adhering to these systematic procedures, researchers can ensure that the disposal of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting themselves, their colleagues, and the environment.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGra_WJEZmS4Xqwn_Y_8KdS3aCYlXG-uvmqhVc2r6uLmzxNqkNCf6A_l5vwKu849muaXHoI0JPLTZsA_z206jCBgw0KPNKja4Nkc_vrmwIDgsVcGxtrmDSjRLX7Hg-mtNVm6f0nTfZqvg==
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsvX68LovySKVB5kzn141o9l0-Bgk2eBDtlzZpiFeN0BaXDxsdzXtJ8tmaAxLOaAkrqDTpngWU3DabLkloU8sbSATsU1YnuNYQONss433jwtTcLIraBP0zkbUKKBzkS4V6YskGkygH3xrYjfYABZT0btDnfuC0swM4ccbMmGXpmA_vJhDC2BfcNH0bHAHlLDNPLZ5c6QmB9EdaFLecp0Qg0M-MyaNXyBzBPwDqpYK0hCPINLPgMcEWz_1yUYrM-fBGI41BUWOGwS5uFgsP
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb86wE6NrVNMww3fCXZJ4j9LJy2Eu1jFXR19frr0AnQ3tUHiZMEwh4XX8yw31FEGrfxpJTaPV8Naw-hQBJwpeODvr1HImDnCxU5u9jaD17KWvsL1FhkME_DiXdsublyuQsoX_LH6rz73RS8D211ItCrA==
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGulHQTkrHqtiRgmUpWUIGMkTFIeV-UjqJ1pYRocQ9QloY-AkKzUUdxyfXfihG5L1iED7Cw3DJ0-Q80oVLXzyXvNsieW-K5z53mamP_XPDdual3tdSfLOlxHd339LPQf40mh8Tghd2lB0Gv6HZhmQqKRHtT_iDZtxtA0AONQJSBhaHcQifunBcM5E3gBzSGtGEI3xIssNmJuCFFv99PedhpDFQwPFY9-LyWKq6tObMn-eSBQOB4d3qFDW3DL66MpWmLUYKSps2ImUvpuvkQV1LrTNjVrA==
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKbm4jYQpEMCQ-vmIKVJd1UQJ23Kx3_AyW_RXTL_wrrLqVEbVb2RMRjCwDD8t_PB7TF45wxagCmJjjh8rbTWsQqZb3eAd_beMByy4FjnZa5jcv2x2Z7h4hBVxHhYl_VmACuanIiRwWDgocnFVS41CT_5-hnCuGcE4wY06jBvDoWJ8PjXAtoIOIoKHD2SMDmWv8ijB6hFOPu4XdOcP3yeUXm9z7XFx0
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ_qiuRA2-gIlKKnNZ-3_ln-C95zViaj0n6UYx4TAWLtwL24dqFYn6W5jPORaAbVrJPFColn7fK5OHuiyRLuBmKIhbZgyg0LpwsyQzDsNLM6prg47bLCbZL6IF1pKEueMaE30smE3-5YnxzuuIbe4HtcdZKWhONUXExK0tV5njWD_hZOfX5SDn9hME6ZXtvevF8UfJRtgeByMPmNBpSXriCBqpursavZ8=
  • Hazardous waste segregation. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCQIzSpy84FyXzEmRvI6aWXUdHOyLHEQKH5RQELFdMH4PITlhb30s7S6nSyycJNC40sPEO2HP-cXCEYkpA7CmPAaguAQ_ZViDHJwA5V1kbf03ST2d5i7wt8vzSio0tpJwbq0NQR1Y3AXnb4vTaUhiZFIOwNM8BsZ3mGrYHo7LkAxHsnoARFeIL5nKt5wgyXdVpaYuGlLzrxsQYlLWGBptOHBYkNMtokkooU1syvVFz_Q-U4A==
  • 5-Bromo-2-hydroxymethyl-pyridine ... - Safety Data Sheet. (2024, November 5). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKAGjgMh3YKtY1sDKrBUOTn_tvRC_2GQOYOjsnMGJVaW4yc0VirPpy0Fdvrx1Cw0nLBs27v3L_pEZefkUK88JF_ByfmekJPMlkQoxIEjeA5ZzJ-SzTrCyiNeVivcv9sLQ61kw0bBRrveQCFhLg5WMqK9rfbzpYGC3PAm721kHOk7mmMWNYbxwckG7XDky7KudQ3rJkV1LDzKFQ8M8mEdzFik73VAc=
  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwcgXsS6jKqMz5pebWjXkLjt0M75T2eExSPjAhqijCBfrP_kwTrWGeLfJMCS0q71O4BHZ8jnoDtcbYSJvVk9G-s3wZGlWHo1rbebjt_C4HvVs0nMOe2JjDMEF5xMpjAHtgltu_BLamwxhHd8nSys-T9Hot
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbMF1C3V-A0ZoWP_RCSUTKYVBxBwQ8BC5FbFUIOZpO9bqe8ncLuI36cVRCwfGWiMj-ihDn0GJDU5XPt1PwQPcMZqPjDzWMMCJZ068Z5W13nQQ0Qi_glHqwM_XHCsxVxzDd28Rl_JIAMBYqwqTTwTaz
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-xPcvPonMYG3tbmQ2jnaEcOYb15p43WTAjZClx95hVOCnYuNHMyhxVUnlAuNe_H605VSuy_GfgHTxkBJwtZHy9Aqy3Qd_PJtGJAm1XzOdK4AQhFkW01jgpPVt_98FaLeiFGASUvkwyxZjIygpfwMjbtSj5cH4gc1QN9AxUuOb9QVXdTETi5c=

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(oxetan-3-yloxy)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(oxetan-3-yloxy)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.